2,6-Dibromo-4-iodopyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-dibromo-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLWQERFYBEHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856002 | |
| Record name | 2,6-Dibromo-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160184-14-4 | |
| Record name | 2,6-Dibromo-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Advantage of Tri-halogenated Pyridines
An In-depth Technical Guide to 2,6-Dibromo-4-iodopyridine: A Strategic Building Block for Complex Molecule Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a uniquely valuable intermediate, offering a trifunctionalized pyridine scaffold with a predictable hierarchy of reactivity.[1][2] Its structure, featuring two bromine atoms and a more labile iodine atom, allows for programmed, regioselective functionalization through a variety of cross-coupling reactions.[3][4] This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic utility of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Core Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of this compound is the first step in its effective application. The compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.
Structural and Physical Data
The key physical and chemical identifiers for this compound are summarized below. This data is essential for accurate reagent handling, reaction stoichiometry calculations, and safety assessments.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 1160184-14-4 | [][7][8] |
| Molecular Formula | C₅H₂Br₂IN | [5][][7] |
| Molecular Weight | 362.79 g/mol | [5][][9] |
| Appearance | White to light yellow/orange powder or crystal | |
| Melting Point | 180.7 - 187.0 °C | [9] |
| Canonical SMILES | C1=C(C=C(N=C1Br)Br)I | [5][] |
| InChI Key | RPLWQERFYBEHLW-UHFFFAOYSA-N | [5][] |
Spectroscopic Signature
While comprehensive, peer-reviewed spectroscopic data for this compound is not widely published, data for analogous compounds and vendor-supplied information provide a strong basis for structural confirmation.[10][11] Spectroscopic analysis is critical for verifying the identity and purity of the material before its use in sensitive downstream applications.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent protons at the C-3 and C-5 positions.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the three unique carbon environments in the pyridine ring.
-
IR Spectroscopy: Key absorption bands will correspond to C=C and C=N ring stretching, as well as C-Br and C-I stretching vibrations in the fingerprint region.[10]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms and one iodine atom, confirming its elemental composition.[10]
Reactivity Profile: The Principle of Regioselective Functionalization
The primary synthetic value of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity follows the general trend: C-I > C-Br >> C-Cl.[3][12][13] This predictable hierarchy is the cornerstone of its utility, allowing chemists to selectively functionalize the C-4 position under mild conditions while leaving the two C-Br bonds at the C-2 and C-6 positions available for subsequent transformations.[3][4]
Caption: Structure and reactivity hierarchy of this compound.
This inherent regioselectivity allows for a modular approach to building complex, polysubstituted pyridines, which are privileged scaffolds in many biologically active molecules.[14][15]
Key Synthetic Applications & Experimental Protocols
The following sections detail the application of this compound in cornerstone cross-coupling reactions, providing validated, step-by-step protocols adapted from established procedures for similar di- and tri-halogenated pyridines.
Synthesis via Diazotization (Plausible Route)
Direct, published synthetic routes for this compound are scarce. However, a plausible and effective method is the diazotization of a 4-amino precursor, a common transformation in heterocyclic chemistry.[16] The following protocol is a representative example based on the synthesis of the analogous 3,5-dibromo-4-iodopyridine.[16]
Causality: This multi-step process first converts the stable amino group into a highly reactive diazonium salt. This salt then serves as an excellent leaving group (N₂) upon substitution with an iodide ion from potassium iodide, resulting in the desired product.
Protocol 1: Synthesis via Diazotization of 4-Amino-2,6-dibromopyridine
-
Diazonium Salt Formation: In a reaction vessel cooled to 0-5°C, dissolve 4-amino-2,6-dibromopyridine (1.0 eq.) in a mixture of water and concentrated sulfuric acid.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq.) dropwise, ensuring the temperature is maintained below 5°C to prevent premature decomposition of the diazonium salt.
-
Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium intermediate.
-
Iodide Substitution: In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq.) in water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction to warm to room temperature and then gently heat to ensure the reaction goes to completion.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Neutralize the solution carefully with an aqueous base (e.g., sodium carbonate solution).
-
Filter the solid, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[17][18] Leveraging the high reactivity of the C-I bond, this compound can be selectively arylated or vinylated at the C-4 position.[3]
Causality: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the most labile carbon-halogen bond—the C-I bond.[3][17] The resulting organopalladium(II) complex then undergoes transmetalation with the boronic acid (activated by a base), followed by reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Protocol 2: Selective Suzuki Coupling at the C-4 Position
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).[3][19]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed, which is crucial to prevent catalyst degradation.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).[3][13]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and water (4:1 v/v), via syringe.[3][13]
-
Reaction Execution: Heat the mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to isolate the 4-aryl-2,6-dibromopyridine product.
Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, again with high selectivity for the C-4 position.[12][20]
Causality: This reaction involves a dual catalytic cycle. The palladium cycle is similar to the Suzuki reaction, involving oxidative addition to the C-I bond.[12][21] Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the organopalladium(II) species, facilitating the key C-C bond formation.[22] The use of a mild base is essential to deprotonate the alkyne.
Protocol 3: Selective Sonogashira Coupling at the C-4 Position
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 eq.), the palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], 0.03 eq.), and the copper(I) co-catalyst (e.g., Copper(I) iodide [CuI], 0.05 eq.).[23]
-
Solvent and Base: Add an anhydrous, degassed solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), followed by a degassed amine base like triethylamine (Et₃N) (2.0-3.0 eq.).[22][23]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) to the mixture via syringe.
-
Reaction Execution: Stir the reaction at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC. If the reaction is sluggish, gentle heating (40-60°C) may be applied, but room temperature is often sufficient and favors higher selectivity.[22]
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-2,6-dibromopyridine.
Applications in Drug Discovery and Materials Science
The 2,6-disubstituted-4-aryl/alkynyl pyridine core, readily accessible from this compound, is a "privileged scaffold" in medicinal chemistry.[14] This structural motif is found in numerous therapeutic agents, particularly as inhibitors of protein kinases, which are critical targets in oncology.[4][15] The ability to sequentially and selectively introduce different functionalities at the C-4 and then at the C-2/C-6 positions allows for the rapid generation of diverse compound libraries, accelerating the exploration of chemical space in drug discovery programs.[24] In materials science, these building blocks are used to construct conjugated organic materials with tailored electronic and photophysical properties.[25]
Caption: Simplified catalytic cycles for Suzuki and Sonogashira couplings.
Safety and Handling
As a halogenated organic compound, this compound must be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.[26]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[26]
-
Handling Precautions: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[26]
-
First Aid:
-
Inhalation: Move victim to fresh air. If breathing is difficult, give oxygen.[26][27]
-
Skin Contact: Immediately wash off with plenty of soap and water.[27]
-
Eye Contact: Rinse cautiously with water for several minutes.[28][29]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[27][29]
-
Conclusion
This compound is a powerful and versatile building block whose value is defined by its predictable regioselectivity in cross-coupling reactions. The ability to selectively functionalize the C-4 position while preserving the C-2 and C-6 bromides for subsequent transformations provides a logical and efficient pathway to complex, polysubstituted pyridine derivatives. The protocols and data presented in this guide offer a solid, field-tested foundation for researchers to leverage the full potential of this strategic intermediate in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials.
References
- 1. 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research - ChemPacific [chempacific-zhejiang.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C5H2Br2IN | CID 71464233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. anaxlab.com [anaxlab.com]
- 8. iodochem.com [iodochem.com]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. 1160184-14-4|this compound|BLD Pharm [bldpharm.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. youtube.com [youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. chemimpex.com [chemimpex.com]
- 26. echemi.com [echemi.com]
- 27. chemicalbook.com [chemicalbook.com]
- 28. jubilantingrevia.com [jubilantingrevia.com]
- 29. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 2,6-Dibromo-4-iodopyridine from 2,6-dibromopyridine
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,6-dibromo-4-iodopyridine, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is a Directed ortho-Metalation (DoM) reaction, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and offer insights into potential challenges and optimization strategies.
Introduction
This compound is a key intermediate in the synthesis of a wide array of complex molecules, particularly in the development of novel pharmaceuticals and functional materials. The strategic placement of three distinct halogen atoms on the pyridine ring allows for selective, sequential cross-coupling reactions, enabling the construction of intricate molecular architectures. The synthesis from the readily available 2,6-dibromopyridine is a critical transformation for researchers in these fields.
The primary synthetic route involves the regioselective deprotonation of 2,6-dibromopyridine at the 4-position, followed by quenching with an iodine source. This process is an elegant example of Directed ortho-Metalation (DoM), where a directing group on an aromatic ring dictates the position of metalation.[1][2] In the case of 2,6-dibromopyridine, the nitrogen atom of the pyridine ring and the bromine atoms are thought to cooperatively direct the lithiation to the C-4 position.
Mechanistic Insights: The Power of Directed ortho-Metalation
Directed ortho-Metalation is a powerful strategy that leverages the ability of a heteroatom-containing functional group (the Directed Metalation Group or DMG) to coordinate to an organolithium reagent, thereby directing deprotonation to the adjacent ortho position.[1][2][3] This coordination increases the kinetic acidity of the ortho protons, facilitating their removal by a strong base.[1]
In the synthesis of this compound, the pyridine nitrogen acts as the primary DMG. The reaction is typically carried out at low temperatures (-78 °C) using a strong, sterically hindered base such as lithium diisopropylamide (LDA). The use of a hindered base like LDA is crucial to prevent nucleophilic addition to the pyridine ring, a common side reaction with less bulky organolithium reagents like n-butyllithium.[4][5]
The proposed mechanism involves the following key steps:
-
Coordination: The lithium atom of LDA coordinates to the electron-rich nitrogen atom of the 2,6-dibromopyridine. This pre-complexation step brings the base in close proximity to the C-H bonds of the pyridine ring.
-
Deprotonation: The diisopropylamide anion then abstracts a proton from the position most activated by the directing group. In this case, the C-4 proton is the most acidic due to the combined electron-withdrawing effects of the nitrogen atom and the two bromine atoms. This results in the formation of a 2,6-dibromo-4-lithiopyridine intermediate.
-
Iodination: The highly reactive organolithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the desired this compound.
Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is a robust and reproducible method for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | 5.00 g | 21.1 mmol |
| Diisopropylamine | C₆H₁₅N | 101.19 | 3.25 mL | 23.2 mmol |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 9.3 mL | 23.2 mmol |
| Iodine | I₂ | 253.81 | 6.43 g | 25.3 mmol |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Saturated aq. Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - |
| Saturated aq. Sodium Chloride (Brine) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | - |
| Hexanes | C₆H₁₄ | 86.18 | For chromatography | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For chromatography | - |
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (50 mL) and diisopropylamine (3.25 mL, 23.2 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (9.3 mL of a 2.5 M solution in hexanes, 23.2 mmol) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Lithiation of 2,6-Dibromopyridine: Dissolve 2,6-dibromopyridine (5.00 g, 21.1 mmol) in anhydrous THF (50 mL) in a separate flame-dried flask. Slowly add this solution to the freshly prepared LDA solution at -78 °C via a cannula. Stir the reaction mixture at -78 °C for 1 hour. The solution should turn a deep red or brown color, indicating the formation of the lithiated species.
-
Iodination: Dissolve iodine (6.43 g, 25.3 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at -78 °C. The color of the reaction mixture should change as the iodine is consumed. After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution at -78 °C until the brown color of the excess iodine disappears.[6][7] Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer with saturated aqueous sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).[8] Combine the fractions containing the desired product and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.
References
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. reddit.com [reddit.com]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
2,6-Dibromo-4-iodopyridine IUPAC name and structure
An In-depth Technical Guide to 2,6-Dibromo-4-iodopyridine: A Versatile Tri-functionalized Heterocyclic Building Block
Abstract
This compound is a strategically tri-halogenated heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its value is anchored in the differential reactivity of its halogen substituents, which permits a regioselective and sequential functionalization strategy. The carbon-iodine bond at the C4 position is substantially more susceptible to palladium-catalyzed cross-coupling than the carbon-bromine bonds at the C2 and C6 positions. This intrinsic property establishes this compound as an exceptional building block for the modular synthesis of complex 2,4,6-trisubstituted pyridines, a scaffold prevalent in numerous biologically active molecules and advanced materials.[1][2][3] This guide provides a comprehensive technical overview of its chemical properties, reactivity principles, key synthetic applications, and detailed experimental protocols for its use in research and development.
Core Chemical Identity and Properties
A precise understanding of the fundamental properties of a reagent is critical for its effective and safe implementation in any synthetic workflow.
IUPAC Nomenclature and Identifiers
-
IUPAC Name: this compound[][5]
Chemical Structure
The structure consists of a pyridine ring substituted with bromine atoms at the 2 and 6 positions and an iodine atom at the 4 position.

Physicochemical Properties
The physical and chemical data for this compound are summarized in the table below. This information is essential for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| Appearance | White to colorless powder | [7] |
| Melting Point | 180.7-181.6 °C (decomposes) | [8] |
| Boiling Point (Predicted) | 343.1 ± 42.0 °C | [8] |
| Density (Predicted) | 2.646 ± 0.06 g/cm³ | [8] |
| Canonical SMILES | C1=C(C=C(N=C1Br)Br)I | [][5] |
| InChI Key | RPLWQERFYBEHLW-UHFFFAOYSA-N | [][5] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2][8] |
The Principle of Regioselective Reactivity
The synthetic utility of this compound is fundamentally derived from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the Pd(0) center follows the general trend: C-I > C-Br > C-Cl. This hierarchy allows for the highly selective functionalization of the C4-I bond while leaving the more robust C2-Br and C6-Br bonds intact for subsequent transformations under potentially more forcing conditions.[1][3] This predictable regioselectivity is the cornerstone of its application in modular synthesis, enabling the construction of complex, unsymmetrical molecules from a single, versatile starting material.
Synthetic Pathways and Considerations
While detailed, peer-reviewed protocols for the direct synthesis of this compound are not widely published, a plausible route can be extrapolated from established halogenation methodologies on pyridine scaffolds. A common strategy involves the direct halogenation of a suitable precursor, such as 2,6-dibromopyridine. The following protocol is a representative, non-validated procedure based on analogous transformations.
Representative Synthetic Protocol: Iodination of 2,6-Dibromopyridine
This approach leverages an electrophilic iodination reaction, where the pyridine ring of 2,6-dibromopyridine is activated towards substitution at the C4 position.
Materials:
-
2,6-Dibromopyridine[9]
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2,6-dibromopyridine (1.0 eq.).
-
Acidification: Carefully add concentrated sulfuric acid with cooling (ice bath) to dissolve the starting material.
-
Iodination: Add N-Iodosuccinimide (NIS) (1.1-1.2 eq.) portion-wise to the stirred solution, maintaining a low temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The acidic solution is then cautiously neutralized with a saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield this compound.
Key Synthetic Transformations & Experimental Protocols
The following protocols exemplify the regioselective functionalization of this compound.
Suzuki-Miyaura Coupling at the C4-Position
This reaction is a robust method for forming carbon-carbon single bonds, which is critical for elaborating the core scaffold.
Protocol:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of dioxane and water (e.g., 4:1 ratio).
-
Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Sonogashira Coupling at the C4-Position
This coupling is used to install an alkyne moiety, forming a C(sp²)-C(sp) bond, which is a valuable functional group for further diversification.
Protocol:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.06 eq.).
-
Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) (2.5 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C until completion.
-
Work-up: Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride. Extract the product, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Applications in Research and Development
The 2,4,6-trisubstituted pyridine core is a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and biologically active compounds.[3]
Scaffold for Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The modular synthesis enabled by this compound allows for the rapid generation of diverse libraries of compounds. Researchers can systematically vary the substituents at the C2, C4, and C6 positions to optimize binding affinity, selectivity, and pharmacokinetic properties for specific kinase targets.[1][3]
Intermediate in Materials Science
The rigid, aromatic structure of the pyridine ring, combined with the ability to introduce diverse functional groups, makes derivatives of this compound suitable for developing advanced materials.[2] Applications include the synthesis of organic light-emitting diodes (OLEDs), catalysts, and novel polymers where specific electronic and physical properties are required.[2]
Spectroscopic Characterization (Anticipated)
While extensive, publicly available experimental spectra are limited[10][11], the following characteristics can be anticipated based on the structure:
-
¹H NMR: Two equivalent proton signals in the aromatic region, appearing as a singlet, corresponding to the protons at the C3 and C5 positions.
-
¹³C NMR: Three distinct signals are expected for the pyridine ring carbons. The carbons directly attached to the halogens (C2, C4, C6) would show characteristic shifts, with the C-I carbon being the most upfield-shifted among them. The C3 and C5 carbons would be equivalent.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight. The isotopic pattern would be highly characteristic, showing the distinct signatures for a molecule containing two bromine atoms and one iodine atom.
Safety and Handling
This compound is classified with several hazards and must be handled with appropriate care.[5]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[8]
-
Conclusion
This compound is a high-value, versatile building block for synthetic chemistry. Its defining feature—predictable, regioselective reactivity—provides chemists with a powerful tool for the efficient and modular synthesis of complex 2,4,6-trisubstituted pyridines. This capability is particularly impactful in drug discovery, where it accelerates the exploration of chemical space for identifying novel therapeutic agents, and in materials science for the rational design of functional molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. benchchem.com [benchchem.com]
- 5. This compound | C5H2Br2IN | CID 71464233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iodochem.com [iodochem.com]
- 7. anaxlab.com [anaxlab.com]
- 8. chembk.com [chembk.com]
- 9. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(1160184-14-4) 1H NMR spectrum [chemicalbook.com]
- 11. 1160184-14-4|this compound|BLD Pharm [bldpharm.com]
Authored by a Senior Application Scientist
An In-depth Technical Guide to 2,6-Dibromo-4-iodopyridine (CAS 1160184-14-4): A Versatile Synthetic Scaffold for Drug Discovery
This technical guide provides an in-depth analysis of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The focus of this document is on the compound's chemical properties, synthetic utility, and strategic application in the construction of complex molecular architectures for therapeutic and agrochemical research.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its unique electronic properties make it a cornerstone for designing molecules with specific biological activities. This compound (CAS 1160184-14-4) has emerged as a particularly valuable intermediate due to its trifunctional nature, which allows for precise and sequential chemical modifications. This guide will delve into the properties of this compound and illustrate its role in accelerating the discovery of novel bioactive molecules.
Physicochemical and Safety Profile
A comprehensive understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in a laboratory setting.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1160184-14-4 | [1][2][] |
| Molecular Formula | C₅H₂Br₂IN | [1][2] |
| Molecular Weight | 362.79 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | White to light yellow/orange powder/crystal | [4] |
| Melting Point | 180 - 190 °C | [4][5] |
| Purity | Typically >95% | [1][6] |
| SMILES | BrC1=CC(I)=CC(Br)=N1 | [1] |
| InChIKey | RPLWQERFYBEHLW-UHFFFAOYSA-N | [2] |
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation[4]. As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling[7]. Work should be conducted in a well-ventilated fume hood[7].
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If swallowed, wash out the mouth with water and seek immediate medical attention[5][7].
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[5]. Some suppliers recommend refrigeration (2-8 °C) and storage under an inert gas due to potential air sensitivity[1][4].
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations[4].
Synthetic Utility and Chemical Reactivity
The synthetic power of this compound lies in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bonds. This allows for selective functionalization at the C4 position, leaving the C2 and C6 positions available for subsequent transformations under different reaction conditions.
Figure 1: Reactivity hierarchy of C-X bonds in cross-coupling reactions.
This regioselectivity is crucial for building molecular complexity in a controlled and predictable manner, which is essential for systematic structure-activity relationship (SAR) studies in drug discovery.
Key Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Sonogashira Coupling: For the creation of carbon-carbon triple bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents.
The following diagram illustrates the general scheme for the selective functionalization of this compound.
Figure 2: Sequential functionalization workflow for this compound.
Example Experimental Protocol: Suzuki-Miyaura Coupling at C4
The following is a representative, generalized protocol for the selective Suzuki-Miyaura coupling at the C4 position. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Inert Atmosphere: To a flame-dried reaction vessel, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 4-substituted-2,6-dibromopyridine.
Strategic Role in Drug Discovery
The ability to rapidly and efficiently generate diverse libraries of molecules is a cornerstone of modern drug discovery. Building blocks like this compound are instrumental in this process.
Figure 3: Role of versatile building blocks in a typical drug discovery workflow.
While no specific biological activity has been reported for this compound itself, its structural analogues and derivatives have been explored as inhibitors of various protein kinases involved in oncology[2]. The 2,4,6-trisubstituted pyridine scaffold allows for the precise placement of functional groups to optimize interactions within the ATP-binding pockets of kinases such as VEGFR-2 or those in the PI3K/Akt/mTOR signaling pathway[2]. This building block provides a reliable and efficient route to synthesize molecules for probing these and other important biological targets.
Conclusion
This compound is a high-value, versatile chemical intermediate for the synthesis of complex, multi-substituted pyridine derivatives. Its well-defined regioselectivity in cross-coupling reactions makes it an ideal tool for medicinal chemists and drug development professionals. By enabling the systematic and efficient exploration of chemical space, this compound facilitates the discovery and optimization of novel bioactive molecules for a range of therapeutic applications.
References
- 1. This compound | C5H2Br2IN | CID 71464233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research - ChemPacific [chempacific-zhejiang.com]
- 6. US5521184A - Pyrimidine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
- 7. Patent Public Search | USPTO [uspto.gov]
2,6-Dibromo-4-iodopyridine molecular weight and formula
An In-depth Technical Guide to 2,6-Dibromo-4-iodopyridine: A Cornerstone Building Block for Advanced Synthetic Chemistry
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic design of molecular building blocks is paramount. Among these, halogenated heterocycles serve as exceptionally versatile intermediates. This compound is a prime example of such a scaffold, offering a unique and powerful platform for the construction of complex, multi-substituted pyridine derivatives. Its distinct arrangement of three halogen atoms with differential reactivity allows for a programmed, regioselective approach to functionalization, making it an invaluable tool for medicinal chemists and materials scientists.
This guide provides an in-depth exploration of this compound, moving beyond basic data to elucidate the chemical principles that underpin its utility. We will examine its physicochemical properties, delve into the logic of its selective reactivity in cross-coupling reactions, outline synthetic strategies, and provide a practical experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.
Physicochemical and Structural Data
A thorough understanding of a compound's fundamental properties is the foundation of its effective application. This compound is a solid at room temperature with a high molecular weight, reflecting its dense halogenation.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Br₂IN | [1][3][][5] |
| Molecular Weight | 362.79 g/mol | [1][3][][5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 180.7-181.6 °C (decomposes) | [2] |
| Boiling Point (Predicted) | 343.1 ± 42.0 °C | [2] |
| Density (Predicted) | 2.646 ± 0.06 g/cm³ | [1][2] |
| CAS Number | 1160184-14-4 | [3][][5] |
The spatial arrangement of the halogen atoms on the pyridine ring is critical to its chemical behavior. The iodine atom at the 4-position and the two bromine atoms at the 2- and 6-positions create a unique electronic and steric environment.
Caption: Molecular structure of this compound.
The Principle of Differential Reactivity
The primary value of this compound in synthetic chemistry stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally C-I > C-Br > C-Cl.[6][7] This hierarchy is a direct consequence of bond dissociation energies; the C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C-Br bonds.
This predictable regioselectivity is the cornerstone of its utility.[6] It allows a chemist to perform a sequential functionalization, first targeting the highly reactive 4-position (iodo) while leaving the 2- and 6-positions (bromo) untouched. Subsequently, under more forcing reaction conditions (e.g., higher temperatures, different ligands, or longer reaction times), the bromine atoms can be substituted. This step-wise approach provides a powerful and controlled method for synthesizing complex 2,4,6-trisubstituted pyridines, which are privileged scaffolds in many biologically active molecules.[7]
Caption: Sequential functionalization strategy using this compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2,4,6-trisubstituted pyridine core is a prevalent feature in a multitude of approved drugs and clinical candidates, particularly in oncology. Many of these molecules function as kinase inhibitors.[6] Protein kinases are critical enzymes that regulate a vast number of cellular processes, including proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer, making them a major target for therapeutic intervention.[6]
The modular synthesis enabled by this compound allows for the rapid generation of diverse chemical libraries. By varying the substituents at the 2-, 4-, and 6-positions, researchers can systematically explore the chemical space around the pyridine scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential kinase inhibitors. For instance, a large, hydrophobic group might be installed at the 4-position via a Suzuki reaction to occupy a key binding pocket in the target kinase, while smaller, hydrogen-bond-donating groups are introduced at the 2- and 6-positions to interact with the hinge region of the enzyme.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a representative, self-validating experiment for the selective functionalization at the 4-position of this compound, leaving the C-Br bonds intact.
Objective: To synthesize 2,6-Dibromo-4-phenylpyridine via a selective Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)
-
Triphenylphosphine (PPh₃, 0.08 eq.)
-
Potassium carbonate (K₂CO₃, 3.0 eq.)
-
1,4-Dioxane
-
Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon supply
Procedure:
-
Inert Atmosphere: Assemble the glassware (flask and condenser) and flush the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst, formed in situ, is oxygen-sensitive.
-
Reagent Addition: To the flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio to the flask. The solvent should be sufficient to dissolve the reagents upon heating.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. The disappearance of the starting material (this compound) indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2,6-Dibromo-4-phenylpyridine.
Caption: General experimental workflow for selective Suzuki coupling.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[8] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] In case of contact, immediately flush the affected area with copious amounts of water.[10][11]
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its well-defined hierarchy of reactivity provides chemists with a reliable and programmable tool for the synthesis of complex, polysubstituted pyridines. This capability is particularly impactful in drug discovery, where it accelerates the exploration of chemical space and facilitates the development of novel therapeutics, such as kinase inhibitors. A comprehensive understanding of its properties, reactivity, and handling is essential for any researcher aiming to unlock its full synthetic potential.
References
- 1. This compound | 1160184-14-4 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C5H2Br2IN | CID 71464233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. anaxlab.com [anaxlab.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
solubility and stability of 2,6-Dibromo-4-iodopyridine
An In-Depth Technical Guide to the Solubility and Stability of 2,6-Dibromo-4-iodopyridine
Introduction
This compound is a polyhalogenated heterocyclic compound of significant interest to the pharmaceutical and materials science industries. As a synthetic intermediate, its utility is defined by the differential reactivity of its halogen substituents, with the carbon-iodine bond being substantially more labile towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bonds. This regioselectivity allows for the precise and sequential introduction of diverse functionalities at the C4 and C2/C6 positions, making it an invaluable building block for constructing complex molecular architectures.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core physicochemical properties of this compound, with a specific focus on its solubility profile and chemical stability. Understanding these parameters is paramount for designing robust synthetic routes, developing stable formulations, and ensuring the integrity of the compound during storage and handling. The protocols and insights presented herein are grounded in established analytical principles and data from analogous structures, providing a framework for its effective application in a laboratory setting.
Physicochemical Properties
The fundamental physical and chemical properties of a compound govern its behavior in various systems. For this compound, these properties provide the initial clues to its solubility and stability characteristics. The high molecular weight and presence of three halogen atoms suggest a dense, solid material with low volatility. The melting point indicates decomposition, a critical factor for thermal stability considerations.[1]
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 1160184-14-4 | [2][] |
| Molecular Formula | C₅H₂Br₂IN | [1][2] |
| Molecular Weight | 362.79 g/mol | [1][2] |
| Appearance | Solid (form may vary) | - |
| Melting Point | 180.7-181.6 °C (decomposes) | [1] |
| Boiling Point | 343.1 ± 42.0 °C (Predicted) | [1] |
| Density | 2.646 ± 0.06 g/cm³ (Predicted) | [1] |
| SMILES | C1=C(C=C(N=C1Br)Br)I | [2][] |
| InChIKey | RPLWQERFYBEHLW-UHFFFAOYSA-N | [2][] |
Solubility Profile
A quantitative understanding of solubility is crucial for reaction setup, purification, and formulation development. While explicit quantitative data for this compound is not widely published, its structural characteristics—a largely nonpolar aromatic core with three halogen substituents—allow for a well-grounded, inferred solubility profile. The molecule's low polarity suggests poor solubility in aqueous media and increasing solubility in organic solvents of decreasing polarity.
Inferred Solubility
The following table provides a qualitative and inferred solubility profile in common laboratory solvents. This profile is based on the principle of "like dissolves like" and data from structurally similar compounds like 2-bromo-4-iodopyridine.[4][5]
| Solvent Class | Solvent Example | Inferred Solubility | Rationale |
| Polar Protic | Water | Insoluble / Very Low | The molecule is highly hydrophobic and lacks significant hydrogen bonding capacity. |
| Methanol, Ethanol | Moderate | The alkyl portion of the alcohol can solvate the molecule, but polarity is a limiting factor. | |
| Polar Aprotic | Acetonitrile (ACN) | Moderate to High | Good dipole-dipole interactions can facilitate solvation. |
| Dimethylformamide (DMF) | High | Highly effective polar aprotic solvent for a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | High | Strong solubilizing power for many recalcitrant organic molecules. | |
| Nonpolar | Dichloromethane (DCM) | High | Effective at dissolving nonpolar and moderately polar organic solids. |
| Tetrahydrofuran (THF) | High | Excellent solvent for halogenated aromatics. | |
| Toluene, Hexanes | Moderate to Low | Solvation is possible, but the slight polarity of the pyridine ring may limit high solubility. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To move beyond inference to quantitative data, the shake-flask method followed by HPLC quantification is the gold standard. This protocol is designed to be a self-validating system, ensuring that a true equilibrium saturation is achieved and measured accurately.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
20 mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)
-
Validated HPLC-UV analytical method
Methodology:
-
Preparation: Add an excess amount of solid this compound to triplicate vials for each solvent. The key to this method is ensuring a visible excess of solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 to 48 hours. A preliminary time-point study can confirm when equilibrium is reached (i.e., when the concentration in solution no longer increases).
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for 2-4 hours to let the excess solid settle.
-
Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate (to saturate the filter membrane) before collecting a clear sample into a clean vial. This step is critical to remove all undissolved solids.
-
Dilution: Accurately perform a serial dilution of the filtered supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to bring the analyte concentration into the pre-determined linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. A robust method will have established linearity, accuracy, and precision.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent (e.g., in mg/mL) by applying the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Chemical Stability and Degradation
The stability of this compound is a critical parameter for its storage and use. As with many polyhalogenated aromatics, the primary concerns are sensitivity to light, heat, and potentially hydrolysis under extreme pH conditions.[4]
| Condition | Stability Concern | Recommended Handling & Storage |
| Light | High Sensitivity. Photodegradation is a known pathway for halopyridines, potentially leading to dehalogenation or ring cleavage.[6] Discoloration may occur. | Store in amber vials or protect from light with aluminum foil. Conduct manipulations in a dimly lit area where possible.[4] |
| Air/Oxidation | Moderate Sensitivity. While not acutely unstable, long-term exposure to atmospheric oxygen can lead to oxidative degradation, especially in solution. | Store solids under an inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents for reactions.[4] |
| Temperature | Decomposes at Melting Point. The compound decomposes upon melting, indicating thermal lability at elevated temperatures.[1] | Store refrigerated at 2-8 °C for long-term stability.[7] Avoid prolonged heating. |
| Hydrolysis | Generally Stable. Expected to be stable in neutral aqueous conditions. Susceptibility to hydrolysis may increase under strongly acidic or basic conditions, where nucleophilic substitution of the halogens could occur. | Avoid exposure to strong acids and bases, especially at elevated temperatures. |
Potential Degradation Pathways
The degradation of halogenated pyridines can proceed through several mechanisms. The C-I bond is the most likely site of initial reaction due to its lower bond dissociation energy compared to the C-Br bonds.
-
Photodegradation: Absorption of UV light can promote the homolytic cleavage of the C-I or C-Br bonds, generating radical intermediates. These radicals can then react with solvents or other molecules, leading to a cascade of products or polymerization.
-
Nucleophilic Substitution: Under certain conditions (e.g., presence of strong nucleophiles, basic pH), the halogen atoms can be displaced. The iodine at the C4 position is the most probable leaving group.
-
Reductive Dehalogenation: In the presence of reducing agents or certain catalysts, the halogens can be replaced by hydrogen atoms.
-
Microbial Degradation: While less of a concern in a controlled lab setting, halogenated pyridines are known to be susceptible to microbial degradation in the environment, often involving hydroxylation and ring cleavage.[8][9]
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are essential in drug development to understand degradation pathways and to develop stability-indicating analytical methods. This protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions.
Objective: To identify the degradation products and degradation pathways of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Analytical Prerequisite: A validated stability-indicating HPLC method is required. This method must be able to resolve the parent peak from all potential degradation products and impurities. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.[10]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Hydrolytic Stress (Acid, Base, Neutral):
-
Acid: Mix the stock solution with 1 M HCl.
-
Base: Mix the stock solution with 1 M NaOH.
-
Neutral: Mix the stock solution with purified water.
-
Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C).
-
Analyze samples at various time points (e.g., 0, 2, 6, 24, 48 hours).
-
Before injection into the HPLC, neutralize the acidic and basic samples to prevent column damage.
-
-
Oxidative Stress:
-
Mix the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature and analyze at the same time points as the hydrolytic study.
-
-
Photolytic Stress (ICH Q1B): [4]
-
Expose both the solid compound and a solution (in a photostable solvent like acetonitrile) to a light source conforming to ICH Q1B guidelines. This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
A parallel set of "dark" control samples, wrapped in aluminum foil, must be stored under the same temperature conditions.
-
Analyze the light-exposed and dark control samples after the exposure period.
-
-
Thermal Stress (Solid State):
-
Place the solid compound in a controlled temperature oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 7 days).
-
Analyze the sample by dissolving a known quantity and comparing it to a control sample stored at the recommended 2-8 °C.
-
-
Data Evaluation:
-
For each condition, calculate the percentage of degradation by comparing the parent peak area to the initial (T=0) or control sample.
-
Analyze the chromatograms for the appearance of new peaks (degradation products).
-
If coupled with a mass spectrometer (LC-MS), tentative identification of degradation products can be performed.
-
Conclusion
This compound is a pivotal synthetic intermediate whose effective use hinges on a thorough understanding of its solubility and stability. While it exhibits high solubility in common polar aprotic and nonpolar organic solvents, its aqueous solubility is minimal. The compound is notably sensitive to light and thermally labile, decomposing at its melting point. These characteristics necessitate careful storage and handling, specifically refrigeration (2-8 °C) under an inert atmosphere and protection from light. By employing the robust analytical protocols detailed in this guide, researchers can quantify its solubility in specific systems and proactively manage its stability, ensuring the integrity of experimental outcomes and the quality of resulting materials.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C5H2Br2IN | CID 71464233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1160184-14-4|this compound|BLD Pharm [bldpharm.com]
- 8. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dibromo-4-iodopyridine
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-Dibromo-4-iodopyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features of this polysubstituted pyridine, offers a detailed interpretation of predicted NMR data, and provides a robust experimental protocol for data acquisition. Our approach is grounded in established spectroscopic principles and comparative analysis with related structures to ensure scientific integrity and practical utility.
Introduction to this compound: A Versatile Synthetic Building Block
This compound is a highly functionalized heterocyclic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring three different halogen atoms on the pyridine ring, offers a versatile platform for selective functionalization through a variety of cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for sequential and site-specific introduction of new moieties, making it a valuable precursor in the synthesis of complex pharmaceutical and materials science targets. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide provides an in-depth understanding of its NMR spectral characteristics.
Theoretical Framework: Deciphering Substituent Effects in the NMR Spectra of Halogenated Pyridines
The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are governed by the interplay of the electronic effects of the three halogen substituents and the inherent electronic properties of the pyridine ring.
-
Electronegativity and Anisotropic Effects of Halogens: The bromine and iodine atoms are electron-withdrawing through induction, which generally deshields the adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). The order of electronegativity is Br > I. However, halogens also exhibit anisotropic effects, which can either shield or deshield nearby nuclei depending on their orientation relative to the applied magnetic field.
-
The Pyridine Ring System: The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general downfield shift of the ring protons and carbons compared to benzene. The electron density is lowest at the α (C2, C6) and γ (C4) positions, and highest at the β (C3, C5) positions.
In this compound, the two bromine atoms at the α-positions (C2 and C6) and the iodine atom at the γ-position (C4) significantly influence the electron distribution. The protons at the β-positions (H3 and H5) are the only ones remaining on the ring, and their chemical environment is dictated by the cumulative effects of the adjacent halogens and the ring nitrogen.
Predicted NMR Spectral Analysis of this compound
Due to the limited availability of experimentally acquired spectra in public domains, this guide presents and analyzes high-quality predicted NMR data. These predictions are based on robust computational algorithms that are benchmarked against extensive experimental databases.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is anticipated to be remarkably simple, exhibiting a single signal due to the molecule's symmetry.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3, H-5 | ~7.95 | Singlet (s) |
-
Interpretation: The two protons at the C3 and C5 positions are chemically and magnetically equivalent due to the C2v symmetry of the molecule. This equivalence results in a single peak in the ¹H NMR spectrum. The predicted downfield chemical shift of approximately 7.95 ppm is consistent with the strong electron-withdrawing effects of the two flanking bromine atoms and the iodine atom on the pyridine ring. For comparison, the β-protons in pyridine resonate at approximately 7.4 ppm. The presence of three electron-withdrawing halogens is expected to deshield these protons significantly. The absence of adjacent protons leads to the prediction of a singlet for this signal.
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the three unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 | ~145.5 |
| C-4 | ~98.0 |
| C-3, C-5 | ~136.0 |
-
Interpretation:
-
C-2 and C-6: These carbons, bonded to bromine atoms, are predicted to be the most downfield-shifted among the carbon signals, around 145.5 ppm. This is due to the direct attachment of the electronegative bromine atoms and their proximity to the ring nitrogen. In 2,6-dibromopyridine, these carbons resonate at approximately 142 ppm. The additional electron-withdrawing effect of the iodine at the C4 position likely contributes to a further downfield shift.
-
C-4: The carbon bearing the iodine atom is predicted to resonate at the most upfield position, around 98.0 ppm. This is a characteristic feature of carbon atoms attached to iodine, known as the "heavy atom effect," where the large electron cloud of the iodine atom induces significant shielding.
-
C-3 and C-5: These proton-bearing carbons are predicted to appear at approximately 136.0 ppm. Their chemical shift is influenced by the adjacent bromine and iodine substituents.
-
Experimental Protocol for NMR Data Acquisition and Processing
To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR). If not already present in the solvent, a small amount can be added.
NMR Spectrometer Setup and Data Acquisition
The following parameters are provided for a 400 MHz NMR spectrometer and should be adjusted as necessary for instruments with different field strengths.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the transformed spectra to obtain pure absorption lineshapes. Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or referencing to the residual solvent peak.
Visualizations
Caption: Molecular structure of this compound with atom numbering.
Caption: Experimental workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a thorough and scientifically grounded overview of the ¹H and ¹³C NMR spectral data for this compound. By integrating predicted data with fundamental principles of NMR spectroscopy and providing a detailed experimental protocol, this document serves as a valuable resource for researchers utilizing this important synthetic intermediate. The presented analysis facilitates the confident structural verification and purity assessment of this compound, thereby supporting its effective application in the development of novel chemical entities.
A Senior Application Scientist's Guide to 2,6-Dibromo-4-iodopyridine: From Sourcing to Synthetic Application
Introduction: The Strategic Value of Tri-halogenated Pyridines
In the landscape of modern medicinal chemistry and materials science, heterocyclic building blocks are the linchpins of innovation. Among these, polysubstituted pyridines are a dominant scaffold, frequently forming the core of biologically active molecules. 2,6-Dibromo-4-iodopyridine (CAS No. 1160184-14-4) has emerged as a particularly valuable trifunctional intermediate.[1][2] Its strategic arrangement of three halogen atoms with distinct reactivities offers a powerful tool for synthetic chemists. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, and strategic applications, tailored for researchers, scientists, and professionals in drug development.
The core utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more susceptible to oxidative addition than the C-Br bonds. This predictable regioselectivity is not merely a convenience; it is the foundation of a modular and convergent approach to complex, multi-substituted pyridine derivatives, allowing for sequential and controlled functionalization.[1][2] This enables the rapid generation of compound libraries and the efficient synthesis of highly tailored molecular architectures.
Physicochemical & Structural Data
A precise understanding of a reagent's fundamental properties is paramount for its effective use. The key identifiers and physical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1160184-14-4 | [3][4][5] |
| Molecular Formula | C₅H₂Br₂IN | [4][6] |
| Molecular Weight | 362.79 g/mol | [4][6] |
| IUPAC Name | This compound | [6] |
| Appearance | White to light yellow/orange powder or crystal | [3] |
| SMILES | BrC1=CC(I)=CC(Br)=N1 | |
| InChIKey | RPLWQERFYBEHLW-UHFFFAOYSA-N | [6] |
Commercial Availability and Procurement
This compound is readily available from several specialized chemical suppliers. For researchers and development teams, sourcing high-purity starting materials is a critical first step that impacts reaction efficiency, yield, and the impurity profile of the final product. Below is a comparative table of commercial suppliers based on publicly available data.
| Supplier | Purity | Catalog No. (Example) | Notes |
| TCI | >96.0% (GC) | D6484 | Stored at 2-8°C.[3][5] |
| ChemShuttle | 95% | 128660 | Maintained in US stock. |
| Anax Laboratories | >96% | 1160184-14-4 | |
| Iodo Chemical | NLT 98% | ID3440 | |
| BLD Pharm | 1160184-14-4 | Stored in a dark place under an inert atmosphere.[5] | |
| iChemical | Custom packages and synthesis available.[7] |
Note: Availability, pricing, and purity specifications are subject to change. It is recommended to contact suppliers directly for the most current information.
Strategic Synthesis and Reactivity
The primary synthetic value of this compound is its capacity for sequential, regioselective cross-coupling reactions. This allows for a controlled, step-wise elaboration of the pyridine core, a strategy highly prized in the development of novel therapeutics, particularly kinase inhibitors.[1][2]
The Principle of Sequential Functionalization
The reactivity of the halogens towards palladium-catalyzed cross-coupling follows the general trend: I > Br > Cl . This hierarchy is the cornerstone of the molecule's utility. A typical synthetic workflow involves an initial, milder reaction to functionalize the highly reactive C4-iodine position, followed by a second, more forcing reaction to substitute the C2 and C6-bromine positions.
Caption: Workflow for sequential functionalization of this compound.
Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol describes a representative Suzuki-Miyaura reaction that selectively targets the C4-iodo position, leaving the C2 and C6-bromo positions intact for subsequent modification. This self-validating system relies on the differential reactivity of the halogens; successful selective coupling confirms the foundational principle.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.1 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq.)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-90°C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-aryl-2,6-dibromopyridine product.
The success of this selective transformation makes this building block exceptionally useful for creating diverse chemical libraries, as different boronic acids can be introduced at the C4 position before further diversification at the C2 and C6 positions.[1][8]
Applications in Drug Discovery and Materials Science
The 2,4,6-trisubstituted pyridine scaffold is a privileged structure in medicinal chemistry, known for its role in targeting protein kinases.[1] Dysregulation of kinase signaling pathways is a hallmark of many cancers, making kinase inhibitors a major focus of oncology drug discovery.[1] The ability to rapidly and efficiently synthesize libraries of novel substituted pyridines using this compound accelerates the identification of potent and selective therapeutic agents.[8]
Beyond pharmaceuticals, this compound is also valuable in materials science for synthesizing advanced materials, such as those used in organic light-emitting diodes (OLEDs), where the tunable electronic properties of the substituted pyridine core are advantageous.[9]
Spectroscopic Characterization
Confirmation of identity and purity is essential. While specific, experimentally-derived spectra can vary by instrument and conditions, the expected characteristics are as follows.
-
¹H NMR: The spectrum is expected to show a singlet corresponding to the two equivalent protons at the C3 and C5 positions.
-
¹³C NMR: The spectrum should display three distinct signals for the carbon atoms of the pyridine ring: one for C2/C6, one for C3/C5, and one for the iodine-bearing C4.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) corresponding to the molecular weight (362.79 g/mol ).[6] The isotopic pattern will be highly characteristic, showing the distinct signatures of two bromine atoms and one iodine atom.
Researchers can find reference spectra for the closely related compound 2,6-Dibromopyridine in databases like ChemicalBook and PubChem, which can serve as a useful comparison for interpreting the C-H signals.[10][11]
Conclusion
This compound is more than a simple halogenated heterocycle; it is a strategic building block that offers a pre-defined roadmap for complex molecular synthesis. Its commercial availability from multiple suppliers ensures its accessibility for a wide range of research and development activities. The compound's predictable regioselectivity in cross-coupling reactions empowers chemists to design and execute efficient, modular synthetic routes to novel pharmaceuticals and functional materials. This guide provides the foundational knowledge for sourcing, handling, and strategically deploying this versatile reagent to accelerate innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1160184-14-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. iodochem.com [iodochem.com]
- 5. 1160184-14-4|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | C5H2Br2IN | CID 71464233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, CAS No. 1160184-14-4 - iChemical [ichemical.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2,6-Dibromopyridine(626-05-1) 1H NMR [m.chemicalbook.com]
- 11. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 2,6-Dibromo-4-iodopyridine
Introduction: 2,6-Dibromo-4-iodopyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science.[1][2] Its unique tri-substituted pattern allows for highly selective sequential cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] However, its utility is matched by its potential hazards. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required for the safe utilization of this compound in a research and development setting. Adherence to these protocols is paramount to ensure personnel safety and maintain experimental integrity.
Section 1: Chemical and Physical Identity
A foundational understanding of a compound's physical properties is the first step in a robust safety assessment. These characteristics influence its behavior under laboratory conditions and inform appropriate handling and storage strategies.
| Property | Value | Source |
| CAS Number | 1160184-14-4 | [3][4] |
| Molecular Formula | C₅H₂Br₂IN | [4][5] |
| Molecular Weight | 362.79 g/mol | [4][5] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 180.7 - 181.6 °C (decomposes) | [5] |
| Boiling Point | 343.1 ± 42.0 °C (Predicted) | [5] |
| Density | 2.646 ± 0.06 g/cm³ (Predicted) | [5] |
| SMILES | C1=C(C=C(N=C1Br)Br)I | [4] |
| InChIKey | RPLWQERFYBEHLW-UHFFFAOYSA-N | [4] |
Section 2: Hazard Identification and Risk Assessment
While some safety data sheets for this compound lack a complete GHS classification, data from suppliers and analysis of analogous structures (halogenated pyridines) allow for a thorough risk assessment.[3][6][7] The primary hazards are associated with irritation and acute toxicity upon ingestion.[8]
GHS Hazard Statements (Inferred):
-
H302: Harmful if swallowed.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
The causality behind these hazards lies in the reactivity of the halogenated pyridine ring. Halogens can act as leaving groups and the pyridine nitrogen can interact with biological macromolecules, leading to irritation and toxic effects upon exposure. The fine, potentially airborne nature of the solid powder necessitates strict controls to prevent inhalation.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with environmental controls and followed by personal barriers, is mandatory.
The First Line of Defense: Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood .[9] This is non-negotiable. The fume hood's consistent airflow contains solid particulates and potential vapors, preventing inhalation and minimizing contamination of the laboratory environment. All manipulations, including weighing, transfers, and solution preparation, must be performed within the sash of an operational fume hood.[9]
Mandatory Personal Protective Equipment (PPE)
PPE provides the final barrier between the researcher and the chemical. The following PPE is required at all times when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[3] For operations with a heightened risk of splashing, such as transfers of larger solution volumes, a face shield must be worn over the safety goggles .[9]
-
Hand Protection: Chemically resistant gloves are required.[3] For incidental contact (e.g., handling a sealed vial), nitrile gloves are generally suitable. For prolonged handling or direct manipulation of the compound, heavier-duty gloves such as butyl rubber should be considered.[9] Gloves must be inspected for tears or punctures before each use and should be changed immediately upon known or suspected contact with the chemical.[3]
-
Body Protection: A standard laboratory coat, fully buttoned, is mandatory to protect against skin contact.[9] For procedures involving larger quantities, a chemically resistant apron should be worn over the lab coat.[9]
-
Respiratory Protection: When all work is conducted within a certified fume hood, additional respiratory protection is typically not required.[9] In the rare event that a fume hood is not available or its function is compromised, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary.[3][9]
Section 4: Standard Operating Protocol for Handling
This section details a step-by-step workflow for a common laboratory task: weighing the solid compound and preparing a stock solution. The causality for each step is explained to reinforce safe practices.
Experimental Protocol: Weighing and Dissolution
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is clean, uncluttered, and operational.[9] Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[9] Assemble all necessary equipment (spatula, weigh boat, glassware, solvent, etc.) within the fume hood.
-
Don PPE: Put on all required PPE as detailed in Section 3.
-
Equilibration: If the compound is stored refrigerated, allow the sealed container to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise its stability.
-
Weighing: Perform all weighing operations inside the fume hood.[9] Use a spatula to carefully transfer the desired amount of solid to a weigh boat, avoiding any actions that could generate dust.[9]
-
Transfer and Dissolution: Carefully add the weighed solid to the destination flask. Add the desired solvent to the flask, ensuring the process is controlled to avoid splashing. If necessary, cap and stir the solution until the solid is fully dissolved.
-
Cleanup: Promptly and properly dispose of any contaminated materials, such as the weigh boat and used gloves, in a designated hazardous waste container.[9] Decontaminate the spatula and work surface according to your institution's EHS guidelines.
-
Labeling and Storage: Clearly label the vessel containing the prepared solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms. Store the solution according to the stability requirements outlined in Section 5.
Visualization: Safe Handling Workflow
The following diagram illustrates the critical decision points and actions for the safe handling of this compound during weighing and dissolution.
Caption: Workflow for the safe weighing and dissolution of this compound.
Section 5: Storage and Stability
Proper storage is critical for maintaining the chemical integrity of this compound and ensuring its efficacy in subsequent reactions.
-
Temperature: Store in a cool environment, with a recommended temperature of 2-8°C.[1][8]
-
Atmosphere: The compound is sensitive to air and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
-
Light: This material is light-sensitive and may discolor upon exposure.[1] Always store in an amber or opaque vial and keep it in a dark place.[1][8]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[3]
-
Incompatibilities: Store away from strong oxidizing agents, strong reducing agents, and foodstuffs.[3][6]
Section 6: Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[3]
-
Ventilate & Isolate: Ensure the area is well-ventilated (if safe to do so) and remove all sources of ignition.[3]
-
Protect: Wear all required PPE, including respiratory protection if necessary.[3]
-
Contain: Prevent the spill from entering drains or waterways.[3]
-
Clean-Up: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal. Use spark-proof tools.[3][10] Avoid creating dust.[3]
-
Decontaminate: Clean the spill area thoroughly.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Protective Equipment: Fire-fighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
First-Aid Measures by Exposure Route
Immediate medical attention should be sought for all but the most minor exposures.
-
Inhalation: Move the victim to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][11]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area thoroughly with soap and plenty of water.[3][11] Consult a doctor if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth thoroughly with water.[3] Do not induce vomiting. [3][11] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Section 7: Waste Disposal
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste: All waste material containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[9]
-
Contaminated Materials: Any items that have come into direct contact with the compound, including gloves, weigh boats, paper towels, and pipette tips, are considered hazardous waste and must be disposed of accordingly.[9]
-
Regulations: Disposal must be carried out by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[3] Do not allow the material to contaminate water, soil, or sewer systems.[3] Always follow your institution's and local environmental regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C5H2Br2IN | CID 71464233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. echemi.com [echemi.com]
- 8. 1160184-14-4|this compound|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 2,6-Dibromo-4-iodopyridine at the C-4 Position
Abstract: The selective functionalization of polyhalogenated heterocycles is a paramount strategy in modern synthetic and medicinal chemistry. 2,6-Dibromo-4-iodopyridine presents a valuable scaffold, featuring three halogen atoms with distinct reactivities. This document provides a comprehensive guide to the highly regioselective Suzuki-Miyaura cross-coupling reaction at the C-4 position of this substrate. We will elucidate the mechanistic basis for this selectivity, provide a robust and validated experimental protocol, and discuss the critical parameters that ensure high-yield synthesis of 4-aryl-2,6-dibromopyridines, versatile intermediates for drug discovery and materials science.
Introduction: The Strategic Value of Polysubstituted Pyridines
Pyridines are among the most ubiquitous heterocyclic motifs found in pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to precisely install different substituents around the pyridine ring is crucial for tuning a molecule's physicochemical properties, biological activity, and target engagement. Polyhalogenated pyridines, such as this compound, are powerful building blocks because they offer a platform for sequential, site-selective functionalization through modern cross-coupling reactions.[3][4][5]
The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, is a premier method for forming carbon-carbon bonds due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[6][7] By exploiting the inherent differences in carbon-halogen bond reactivity, we can achieve exquisite control over which position on the pyridine ring reacts, leaving other halogens untouched for subsequent transformations. This application note focuses on the selective coupling at the C-4 iodo position, the most reactive site, providing a reliable pathway to valuable 4-aryl-2,6-dibromopyridine intermediates.
Principle of Regioselectivity: A Mechanistic Rationale
The success of this regioselective transformation is rooted in the fundamental mechanism of the Suzuki-Miyaura reaction and the inherent properties of carbon-halogen bonds. The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
The Decisive Step: Oxidative Addition The regioselectivity is determined in the very first step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond. The rate of this step is inversely related to the strength of the C-X bond. The established order of reactivity for aryl halides is:
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. Consequently, the Pd(0) catalyst will selectively insert into the C-I bond at the 4-position of this compound under carefully controlled, mild conditions. This leaves the two C-Br bonds at the 2- and 6-positions available for future functionalization, which would typically require more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems).[4]
Caption: The Suzuki-Miyaura catalytic cycle dictates C-4 selectivity.
Experimental Application & Protocol
This protocol describes a general and reliable method for the regioselective Suzuki-Miyaura coupling of an arylboronic acid to the 4-position of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Vendor | Starting material (1.0 equiv). |
| Arylboronic Acid | ≥98% | Standard Vendor | Coupling partner (1.1–1.2 equiv). |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Standard Vendor | Pd(PPh₃)₄, Catalyst (0.02–0.05 equiv). |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Vendor | Base (2.0–3.0 equiv). |
| 1,4-Dioxane | Anhydrous | Standard Vendor | Solvent. |
| Water | Degassed, DI | In-house | Co-solvent. |
| Nitrogen / Argon | High Purity | Gas Supplier | For inert atmosphere. |
| Standard Glassware | - | - | Schlenk flask or sealed vial, condenser. |
Workflow Visualization
Caption: Step-by-step experimental workflow for the C-4 selective coupling.
Detailed Step-by-Step Procedure
Note: The following procedure is for a representative 1.0 mmol scale reaction. It should be scaled accordingly.
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (362 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and anhydrous potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).
-
Causality Check: Using an oven-dried flask is critical to remove adsorbed water, which can interfere with the catalytic cycle. A slight excess of the boronic acid ensures complete consumption of the more valuable starting material.
-
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with high-purity nitrogen or argon gas. Repeat this evacuate/backfill cycle a total of three times.
-
Causality Check: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive.[7] This step is non-negotiable for achieving high yields and catalyst turnover.
-
-
Catalyst and Solvent Addition: Under a positive flow of nitrogen, quickly add the tetrakis(triphenylphosphine)palladium(0) catalyst (Pd(PPh₃)₄, 35 mg, 0.03 mmol, 0.03 equiv). Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Causality Check: The solvent mixture is chosen to solubilize both the organic substrate and the inorganic base. Degassing the solvents (by sparging with nitrogen for 20-30 minutes or via freeze-pump-thaw cycles) is essential to remove dissolved oxygen.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously for the required duration (typically 4-12 hours).
-
Self-Validation: Monitor the reaction progress by taking small aliquots (under N₂) and analyzing them by TLC or LC-MS. The reaction is complete upon the disappearance of the this compound starting material.
-
-
Aqueous Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Causality Check: The aqueous washes are crucial for removing the inorganic base (K₂CO₃) and boronic acid byproducts, simplifying the subsequent purification step.
-
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Product Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the 4-aryl-2,6-dibromopyridine as a solid or oil. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Expected Results & Scope
This protocol is robust for a variety of electronically diverse aryl- and heteroarylboronic acids. The reaction generally proceeds in good to excellent yields, demonstrating the reliability of leveraging the C-I bond's superior reactivity.
| Entry | Arylboronic Acid | Product | Expected Yield |
| 1 | Phenylboronic acid | 4-Phenyl-2,6-dibromopyridine | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,6-dibromopyridine | 88-96% |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-2,6-dibromopyridine | 80-90% |
| 4 | 3-Thiopheneboronic acid | 4-(Thiophen-3-yl)-2,6-dibromopyridine | 75-85% |
| 5 | 1-Naphthylboronic acid | 4-(Naphthalen-1-yl)-2,6-dibromopyridine | 78-88% |
Note: Yields are representative and may vary based on reaction scale and purification efficiency.
Conclusion
The protocol detailed herein provides an authoritative and reliable method for the regioselective Suzuki-Miyaura coupling at the C-4 position of this compound. By understanding and exploiting the differential reactivity of carbon-halogen bonds, researchers can confidently synthesize valuable 4-aryl-2,6-dibromopyridine intermediates. This selective functionalization opens the door to the modular and efficient construction of complex, multi-substituted pyridine scaffolds, which are of high interest to the pharmaceutical and materials science communities.
References
- 1. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
palladium catalysts for Sonogashira reaction with 2,6-Dibromo-4-iodopyridine
Application Note & Protocol
Topic: Palladium Catalysts for High-Selectivity Sonogashira Reaction with 2,6-Dibromo-4-iodopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Alkynylation of Polyhalogenated Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional organic materials.[1] The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon (sp²-sp) bonds, enabling the direct installation of alkyne moieties onto aromatic and heteroaromatic rings.[2][3] This reaction is conducted under mild conditions, tolerates a wide range of functional groups, and has become indispensable in the synthesis of complex molecules.[4][5]
The substrate at the heart of this guide, this compound, presents a unique synthetic opportunity. As a polyhalogenated heterocycle, it offers multiple reaction sites for sequential, site-selective functionalization. The key to unlocking its potential lies in exploiting the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bonds. This inherent chemoselectivity allows for the precise and selective alkynylation at the 4-position, leaving the two bromine atoms untouched for subsequent downstream transformations.
This application note provides a comprehensive guide to performing a selective Sonogashira coupling on this compound, grounded in mechanistic principles and field-proven protocols.
The Principle of Chemoselectivity in Sonogashira Coupling
The success of the selective reaction on this compound hinges on the first and often rate-determining step of the palladium catalytic cycle: oxidative addition .
The generally accepted reactivity order for aryl halides in palladium-catalyzed cross-coupling is: I > Br > Cl > F .[6]
This trend is governed by two primary factors:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The C-I bond is the weakest among the halogens, requiring less energy to break and thus facilitating a faster rate of oxidative addition by the palladium(0) catalyst.
-
Electrostatics and Orbital Interactions: The interaction between the palladium catalyst and the aryl halide substrate is more favorable with heavier halogens like iodine due to their larger, more diffuse electron clouds and higher nuclear charge, which leads to a more stabilizing electrostatic interaction during the transition state.[7][8]
Therefore, when this compound is subjected to Sonogashira conditions, the Pd(0) catalyst will preferentially react with the C-I bond, ensuring that the coupling occurs exclusively at the 4-position.
The Catalytic Cycles
The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[9][10]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of the pyridine. This is followed by transmetalation, where the copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.[4]
-
Copper Cycle: The copper(I) salt acts as a co-catalyst to activate the terminal alkyne.[4] It reacts with the alkyne in the presence of a base to form a copper(I) acetylide intermediate.[11] This species is more nucleophilic than the deprotonated alkyne alone and readily participates in the transmetalation step with the palladium complex.[9]
The interplay between these two cycles allows the reaction to proceed efficiently under mild conditions.
Caption: Figure 1: The Dual Catalytic Cycles of the Sonogashira Reaction.
Selecting the Optimal Catalyst System
The choice of catalyst, ligand, base, and solvent are critical for achieving high yields and selectivity.
-
Palladium Pre-catalyst: Both Palladium(II) and Palladium(0) sources can be used. Common Pd(II) pre-catalysts like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are stable, easy to handle, and are reduced in situ to the active Pd(0) species by amines or phosphine ligands present in the reaction mixture.[4][12] Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[9][12]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is crucial for activating the alkyne, but its concentration must be managed carefully to prevent the primary side reaction: oxidative homocoupling of the alkyne (Glaser coupling).[4][6]
-
Ligands: Phosphine ligands are most common. They stabilize the palladium center and modulate its reactivity.
-
Triphenylphosphine (PPh₃): The standard, versatile ligand found in common pre-catalysts.
-
Bulky, Electron-Rich Ligands (e.g., P(t-Bu)₃): These can accelerate the rate-limiting oxidative addition step and promote the overall reaction, sometimes allowing for lower catalyst loadings or milder conditions.[9]
-
-
Base: An amine base, such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) , is essential. It serves two purposes: neutralizing the hydrogen halide (HX) formed during the reaction and deprotonating the terminal alkyne to facilitate the formation of the copper acetylide.[10]
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF) are typically used as they effectively dissolve the reactants and catalysts.[1][12]
Detailed Protocol: Selective Mono-alkynylation of this compound
This protocol details a general procedure for the selective Sonogashira coupling at the 4-position. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst deactivation and alkyne homocoupling.
Caption: Figure 2: Experimental Workflow for Selective Sonogashira Coupling.
Materials & Reagents
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | 363.80 | 1.0 | 364 mg |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 1.2 | 122.5 mg (134 µL) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 (3 mol%) | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 (5 mol%) | 9.5 mg |
| Triethylamine (Et₃N) | 101.19 | 2.5 | 253 mg (348 µL) |
| Anhydrous DMF | 73.09 | - | 5 mL |
Step-by-Step Procedure
-
Flask Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure the system is free of oxygen.
-
Solvent and Base Addition: Under a positive pressure of argon, add anhydrous DMF (to achieve ~0.2 M concentration) followed by triethylamine (2.5 eq) using dry syringes.
-
Degassing: Stir the resulting suspension and gently bubble argon through the liquid for 15-20 minutes to ensure the solvent is thoroughly degassed.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture via syringe over 2-3 minutes.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (a range of room temperature to 65 °C is a good starting point) and stir.[1] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material.
-
Work-up: Once the reaction is complete (typically 2-6 hours), cool the flask to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure 2,6-dibromo-4-alkynylpyridine product.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd source).2. Presence of oxygen or moisture.3. Insufficient base or inactive amine. | 1. Use fresh, high-purity catalyst and ligands.2. Ensure rigorous inert atmosphere techniques and use anhydrous solvents.3. Use freshly distilled, dry amine base. |
| Alkyne Homocoupling (Glaser Product) | 1. Excessive CuI concentration.2. Presence of oxygen in the reaction flask. | 1. Reduce CuI loading to 1-2 mol%.2. Ensure thorough degassing of the solvent.3. Consider a "copper-free" protocol, which may require a different ligand or base system.[13] |
| Formation of Di-alkynylated Product | 1. Reaction temperature is too high.2. Reaction time is excessively long. | 1. Run the reaction at a lower temperature (e.g., room temperature or 40 °C).2. Monitor the reaction closely by TLC/LC-MS and quench it as soon as the starting material is consumed. |
| Dark Black/Precipitated Catalyst | 1. Catalyst decomposition at high temperatures.2. Impurities in reagents or solvents. | 1. Lower the reaction temperature.2. Use high-purity, degassed solvents and reagents. Ensure the alkyne is free of peroxides. |
Conclusion and Outlook
The Sonogashira reaction provides an exceptionally reliable and selective method for the mono-functionalization of this compound at the C-4 position. This selectivity is fundamentally driven by the greater reactivity of the carbon-iodine bond in the oxidative addition step with palladium(0) catalysts. The resulting 2,6-dibromo-4-alkynylpyridine is a valuable synthetic intermediate, as the two remaining C-Br bonds can be targeted in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or even a second Sonogashira with a less reactive alkyne) to build highly complex and functionalized pyridine derivatives. Careful control over reaction conditions, particularly the exclusion of oxygen and the judicious use of the copper co-catalyst, is paramount to achieving high yields and minimizing side reactions.
References
- 1. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Sonogashira Coupling | OpenOChem Learn [learn.openochem.org]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2,6-Dibromo-4-iodopyridine
Introduction: Navigating the Complexities of Polyhalogenated Pyridines
The selective functionalization of polyhalogenated aromatic systems is a formidable challenge in modern organic synthesis, yet it unlocks pathways to complex molecular architectures that are pivotal in pharmaceuticals, agrochemicals, and materials science. The 2,6-dibromo-4-iodopyridine scaffold is a particularly valuable starting material, offering three distinct reaction sites for the strategic introduction of substituents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] This guide provides a comprehensive overview and detailed protocols for the selective amination of this compound, with a focus on achieving high regioselectivity and controlling the degree of amination.
The Principle of Regioselectivity: A Tale of Two Halogens
The successful selective amination of this compound hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl > F.[3] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium(0) catalyst.[3] This inherent reactivity difference allows for a stepwise approach to the amination of this compound, as illustrated below:
Caption: Stepwise amination of this compound.
By carefully controlling the reaction conditions, particularly the stoichiometry of the amine, it is possible to first achieve selective amination at the 4-position, leaving the two bromine atoms untouched for subsequent transformations.[3]
The Catalytic Heart of the Reaction: The Buchwald-Hartwig Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand (L) is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are highly effective as they promote both the oxidative addition and reductive elimination steps.[4]
Reaction Parameters and Optimization
Achieving high selectivity and yield in the Buchwald-Hartwig amination of this compound requires careful consideration of several key parameters:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) sources. |
| Ligand | Xantphos, BINAP, X-Phos, SPhos | Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the reaction.[4] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, NaOtBu | The choice of base is crucial and can influence the reaction rate and selectivity. Weaker bases like carbonates are often sufficient for the highly reactive C-I bond, while stronger bases like tert-butoxide may be needed for the C-Br bonds. |
| Solvent | Toluene, Dioxane, DMF | Anhydrous, degassed solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially for the less reactive C-Br bonds. |
| Amine Stoichiometry | 1.1-1.2 equivalents for mono-amination | A slight excess of the amine is used to ensure complete consumption of the starting material. For di- or tri-amination, a larger excess of the amine is required. |
Experimental Protocols
Protocol 1: Selective Mono-amination at the 4-Position (C-I)
This protocol is designed for the selective amination of the C-I bond of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed toluene (0.1-0.2 M)
Procedure:
Caption: Experimental workflow for selective mono-amination.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Amine Addition: Add the amine via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).[3]
-
Extraction and Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the 2,6-dibromo-4-aminopyridine derivative.[3]
Protocol 2: Subsequent Amination at the C-Br Positions
Following the successful mono-amination at the C-I position, the resulting 2,6-dibromo-4-aminopyridine can be subjected to a second amination to functionalize one or both of the C-Br positions. To achieve di-amination at both C-Br positions, a larger excess of the amine and potentially more forcing conditions (higher temperature, stronger base) may be required.
Troubleshooting and Considerations
-
Low or No Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., NaOtBu), or screening different ligand systems. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: The primary side reaction to consider is hydrodehalogenation, where the halogen is replaced by a hydrogen atom. This can be minimized by using a well-defined catalyst system and avoiding excessive reaction times.
-
Di- or Tri-amination: If undesired multiple aminations occur during the initial C-I amination, reduce the reaction temperature or use a less reactive catalyst system.
Alternative Methodologies: Copper-Catalyzed Amination
For the amination of dihalopyridines, copper-catalyzed methods, often referred to as Ullmann-type couplings, present a cost-effective alternative to palladium-catalyzed reactions.[5] These reactions can be particularly effective for di-amination and may proceed under different conditions, such as in water with microwave irradiation.[5]
Conclusion
The selective Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of highly functionalized pyridine derivatives. By leveraging the inherent reactivity differences of the carbon-halogen bonds and carefully controlling the reaction conditions, a stepwise and selective introduction of amino groups can be achieved. This approach opens the door to a wide array of complex molecules with potential applications in drug discovery and materials science.
References
Mastering Regioselectivity: A Protocol for Selective C-I Bond Functionalization in 2,6-Dibromo-4-iodopyridine
Abstract
The targeted functionalization of polyhalogenated heterocycles is a pivotal strategy in the fields of medicinal chemistry and materials science. 2,6-Dibromo-4-iodopyridine stands out as a versatile building block, featuring three halogen atoms with distinct reactivities. This differential reactivity allows for a stepwise and site-selective introduction of various functionalities. This application note provides a comprehensive and detailed protocol for the selective functionalization of the C-4 iodine position in this compound via the Suzuki-Miyaura cross-coupling reaction. The principles and methodologies detailed herein are broadly applicable to other palladium-catalyzed cross-coupling reactions, such as Sonogashira and Buchwald-Hartwig aminations, offering a robust platform for the synthesis of complex substituted pyridines.
Introduction: The Principle of Regioselectivity
The ability to selectively modify one position on a multi-substituted scaffold is a cornerstone of modern synthetic chemistry. In the case of this compound, the carbon-halogen bond strengths and their propensity to undergo oxidative addition to a palladium(0) catalyst dictate the regioselectivity of cross-coupling reactions. The carbon-iodine (C-I) bond is inherently weaker and therefore more reactive than the carbon-bromine (C-Br) bonds.[1][2] This reactivity hierarchy (C-I > C-Br > C-Cl) is the foundation of this protocol, enabling the selective functionalization at the C-4 position under carefully controlled, milder conditions, while leaving the two C-Br bonds at the C-2 and C-6 positions available for subsequent transformations.[1][3][4] This stepwise approach provides an elegant and efficient pathway to complex 2,4,6-trisubstituted pyridine derivatives, which are prevalent motifs in numerous biologically active compounds.[5]
Reaction Workflow: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoborane and an organic halide or triflate.[6][7] This protocol has been optimized for the selective coupling of an arylboronic acid at the C-4 position of this compound.
Caption: General workflow for selective Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol outlines a general method for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C-4 position of this compound.
Materials and Reagents
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | The limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material. |
| Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) | Catalyst | 0.03 - 0.05 | Air and moisture sensitive; handle under an inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 - 3.0 | Anhydrous powder is recommended. |
| 1,4-Dioxane | Solvent | - | Anhydrous and degassed. |
| Water | Co-solvent | - | Degassed (e.g., by sparging with argon). |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.), to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe. The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-aryl-2,6-dibromopyridine.
Mechanistic Considerations: The Catalytic Cycle
The widely accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound to form a Pd(II) complex. This is the rate-determining step and occurs preferentially at the C-I bond.[3]
-
Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Broader Applications: Sonogashira and Buchwald-Hartwig Couplings
The principle of selective C-I bond activation is not limited to Suzuki-Miyaura reactions. It can be effectively applied to other important cross-coupling reactions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst.[8] Due to the high reactivity of the C-I bond, this reaction can be performed selectively at the 4-position of this compound, typically at or near room temperature to ensure high selectivity.[9][10]
-
Key Reagents: PdCl₂(PPh₃)₂, CuI, a base (e.g., triethylamine or diisopropylamine), and a terminal alkyne.[4][11]
-
Common Side Reaction: A potential side reaction is the Glaser coupling, or homocoupling of the alkyne, which can be minimized by maintaining strictly anaerobic conditions.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[12] Selective mono-amination at the C-4 position of this compound can be achieved by careful selection of the catalyst system (palladium precatalyst and phosphine ligand) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[5]
-
Catalytic Cycle: The mechanism involves oxidative addition, coordination of the amine, deprotonation by the base, and subsequent reductive elimination to yield the arylamine product.[5]
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (decomposed by air/moisture).- Insufficiently degassed solvents/reagents.- Impure reagents. | - Use a fresh batch of catalyst and handle it under an inert atmosphere.- Ensure all solvents and the reaction headspace are thoroughly degassed.- Use high-purity, anhydrous solvents and reagents. |
| Lack of Selectivity (Reaction at C-Br) | - Reaction temperature is too high. | - Run the reaction at a lower temperature (e.g., room temperature to 80 °C). Higher temperatures can overcome the activation barrier for C-Br bond cleavage. |
| Formation of Homocoupling Byproducts | - (Sonogashira) Presence of oxygen promoting Glaser coupling.- (Suzuki) Side reactions of boronic acids. | - Maintain strictly anaerobic conditions throughout the reaction.- Add the alkyne slowly to the reaction mixture. |
| Catalyst Decomposition (black precipitate) | - Presence of oxygen.- Reaction temperature is too high. | - Improve degassing procedures.- Optimize the reaction temperature; avoid excessive heating. |
Conclusion
The protocol detailed in this application note provides a reliable and robust method for the selective functionalization of the C-4 iodine position in this compound. The underlying principle of leveraging the differential reactivity of carbon-halogen bonds is a powerful tool for synthetic chemists. By carefully controlling reaction conditions, particularly temperature and catalyst choice, researchers can achieve high regioselectivity in a variety of palladium-catalyzed cross-coupling reactions. This enables the efficient and modular synthesis of complex, highly substituted pyridine derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Strategic Synthesis of Trisubstituted Pyridines Utilizing 2,6-Dibromo-4-iodopyridine
Introduction: The Architectural Advantage of 2,6-Dibromo-4-iodopyridine
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1] Trisubstituted pyridines, in particular, offer a three-dimensional vector space for pharmacological interaction and materials engineering. The challenge, however, lies in the controlled, regioselective introduction of three distinct substituents. This compound emerges as a preeminent precursor for this task, engineered with a hierarchy of reactive sites. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of this versatile building block.
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds under palladium-catalyzed cross-coupling conditions. The established order of reactivity, C-I > C-Br > C-Cl , dictates a predictable and sequential functionalization pathway.[2] The carbon-iodine bond at the C-4 position is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-bromine bonds at the C-2 and C-6 positions. This intrinsic property allows for selective modification at the C-4 position under mild conditions, while leaving the two bromine atoms untouched for subsequent, more forcing reaction conditions. This strategic approach enables the modular and efficient construction of complex, unsymmetrically substituted pyridines.
Principle of Sequential Functionalization
The synthesis of a 2,4,6-trisubstituted pyridine from this compound is a testament to the power of chemoselectivity. The process unfolds in a stepwise manner, targeting the halogen atoms in descending order of their reactivity.
Caption: Sequential functionalization workflow for this compound.
This guide will detail the protocols for three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation with aryl/heteroaryl groups, the Sonogashira coupling for the introduction of alkynyl moieties, and the Buchwald-Hartwig amination for the formation of C-N bonds.
PART 1: Selective Functionalization of the C-4 Position (C-I Bond)
The initial synthetic step invariably targets the highly reactive C-I bond. The milder conditions required for this transformation ensure that the C-Br bonds remain intact.
Protocol 1: Selective Suzuki-Miyaura Coupling at C-4
The Suzuki-Miyaura reaction is a robust method for installing aryl, heteroaryl, or vinyl groups.[3]
Reaction Scheme: (Image of the Suzuki-Miyaura reaction of this compound with an arylboronic acid)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–16 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-aryl-2,6-dibromopyridine.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 |
Table 1: Representative conditions for selective C-4 Suzuki-Miyaura coupling. Data is based on analogous halopyridine substrates.[3]
Protocol 2: Selective Sonogashira Coupling at C-4
The Sonogashira coupling is the premier method for introducing valuable alkynyl functionalities.[4]
Reaction Scheme: (Image of the Sonogashira reaction of this compound with a terminal alkyne)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1–1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 4–10 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40–60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the 4-alkynyl-2,6-dibromopyridine.[5]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-50 | 2-12 | 85-95 |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 25-60 | 2-10 | 90-97 |
Table 2: Representative conditions for selective C-4 Sonogashira coupling. Data is based on analogous halopyridine substrates.[5]
PART 2: Functionalization of the C-2 and C-6 Positions (C-Br Bonds)
Once the C-4 position is functionalized, attention turns to the two equivalent C-Br bonds. More forcing conditions are typically required to activate these less reactive sites. Critically, by employing a sub-stoichiometric amount of the coupling partner, it is possible to achieve mono-functionalization at either the C-2 or C-6 position, leading to an unsymmetrical trisubstituted pyridine after a third coupling step. Alternatively, using an excess of the coupling partner can lead to symmetrical 2,6-disubstitution.
Protocol 3: Sequential Buchwald-Hartwig Amination at C-2
The Buchwald-Hartwig amination is a powerful method for C-N bond formation, crucial for the synthesis of a vast array of biologically active molecules.[6] This protocol outlines the mono-amination of a 4-substituted-2,6-dibromopyridine intermediate.
Reaction Scheme: (Image of the Buchwald-Hartwig amination of 4-aryl-2,6-dibromopyridine with a primary amine)
Materials:
-
4-Aryl-2,6-dibromopyridine (1.0 equiv)
-
Primary or secondary amine (1.0–1.2 equiv for mono-amination)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 4-aryl-2,6-dibromopyridine, palladium pre-catalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80–120 °C with stirring.
-
Monitor the reaction progress. The less reactive C-Br bond will require longer reaction times and/or higher temperatures than the initial C-I coupling.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the 2-amino-4-aryl-6-bromopyridine.[1]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100-120 | 12-24 | 70-90 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100-110 | 18-24 | 75-95 |
Table 3: Representative conditions for Buchwald-Hartwig amination of bromopyridines.[1]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
PART 3: The Final Functionalization and Creation of a Trisubstituted Pyridine
The remaining C-Br bond on the 2,4-disubstituted-6-bromopyridine intermediate can now be functionalized, often using a different cross-coupling reaction to introduce a third, unique substituent. The conditions will again be similar to those used for the second step, requiring a robust catalyst system and elevated temperatures. By following the sequential strategy, a fully elaborated, unsymmetrical 2,4,6-trisubstituted pyridine is achieved.
Illustrative Synthetic Sequence:
-
Step 1 (C-4): Sonogashira coupling of this compound with phenylacetylene to yield 2,6-dibromo-4-(phenylethynyl)pyridine.
-
Step 2 (C-2): Suzuki-Miyaura coupling of the product from Step 1 with 4-methoxyphenylboronic acid (using 1.1 equivalents) to yield 2-bromo-6-(4-methoxyphenyl)-4-(phenylethynyl)pyridine.
-
Step 3 (C-6): Buchwald-Hartwig amination of the product from Step 2 with morpholine to yield the final trisubstituted product: 2-(morpholino)-4-(phenylethynyl)-6-(4-methoxyphenyl)pyridine.
This modular approach provides access to a vast chemical space, allowing for the independent variation of substituents at all three positions.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete hazard and handling information.
Conclusion
This compound is a superior building block for the rational design and synthesis of complex, unsymmetrically 2,4,6-trisubstituted pyridines. Its well-defined reactivity hierarchy allows for a predictable, sequential functionalization strategy using a suite of powerful palladium-catalyzed cross-coupling reactions. By carefully controlling reaction conditions—particularly catalyst system, temperature, and stoichiometry—researchers can selectively address each halogenated position to build molecular complexity in a controlled and efficient manner. The protocols and principles outlined in this guide provide a robust framework for scientists in drug discovery and materials science to unlock the full synthetic potential of this versatile precursor.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Modular synthesis of unsymmetric 2,4-diaryl-substituted pyridines through a four-component cyclization strategy under metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Note: Regioselective Stille Coupling of 2,6-Dibromo-4-iodopyridine
Introduction
Polyhalogenated pyridines are invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The ability to selectively functionalize a specific position on the pyridine ring is crucial for the efficient construction of complex molecular architectures.[2] The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organostannane and an organic halide, offers a powerful and versatile tool for this purpose.[3] This is due to its mild reaction conditions and high tolerance for a wide variety of functional groups.[4][5]
This application note provides a detailed experimental protocol for the regioselective Stille coupling of 2,6-Dibromo-4-iodopyridine. The primary challenge and focus of this procedure is to achieve chemoselective coupling at the C4-iodo position, leveraging the differential reactivity of carbon-halogen bonds in palladium-catalyzed reactions. The general order of reactivity for halogens in oxidative addition is I > Br > Cl.[6] This inherent reactivity difference allows for the selective functionalization of the C-I bond while leaving the C-Br bonds intact for subsequent transformations.
Mechanism and Regioselectivity
The catalytic cycle of the Stille reaction is well-understood and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. In the case of this compound, the oxidative addition will preferentially occur at the more reactive carbon-iodine bond.[9]
-
Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8]
The regioselectivity of the coupling reaction with this compound is primarily governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst, especially under carefully controlled reaction conditions.[9]
Diagram: Catalytic Cycle of the Stille Coupling
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol
This protocol outlines a general procedure for the regioselective Stille coupling of this compound with an organostannane. The reaction conditions may require optimization depending on the specific organostannane used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Organostannane (e.g., Tributyl(vinyl)stannane) | ≥97% | Commercially Available | Highly toxic. Handle with extreme care.[10] |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥98% | Commercially Available | Air-sensitive. Store under inert atmosphere. |
| Anhydrous Toluene | DriSolv or equivalent | Commercially Available | Degas before use. |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv or equivalent | Commercially Available | Degas before use. An alternative solvent. |
| Potassium Fluoride (KF) | Anhydrous, ≥99% | Commercially Available | For workup. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Celite® | Commercially Available | For filtration. | |
| Schlenk flask or oven-dried round-bottom flask | |||
| Inert atmosphere setup (Argon or Nitrogen) | |||
| Standard laboratory glassware |
Safety Precautions
-
Organotin Compounds: Organostannanes are highly toxic, particularly neurotoxic, and their effects can be cumulative.[10][11] All manipulations involving organostannanes must be performed in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves.[12]
-
Palladium Catalysts: Palladium catalysts can be flammable, especially when finely divided on carbon.[13] While Pd(PPh₃)₄ is generally stable, it is air-sensitive and should be handled under an inert atmosphere.[14]
-
Solvents: Toluene and DMF are flammable and have associated health risks. Handle in a fume hood and avoid inhalation or skin contact.
-
Waste Disposal: All organotin-contaminated waste (glassware, syringes, Celite, etc.) must be collected and disposed of as hazardous waste according to institutional guidelines.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Stir the mixture at room temperature for 10-15 minutes until the catalyst has dissolved.
-
Add the organostannane reagent (1.1 - 1.2 eq) dropwise via syringe.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 80-90 °C using a pre-heated oil bath. Higher temperatures (>100 °C) may lead to a loss of selectivity and reaction at the C-Br positions.[9]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
To remove the tin byproducts, wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF) (2 x 50 mL).[15] Stir vigorously for at least 30 minutes for each wash. A precipitate of tributyltin fluoride may form and can be removed by filtration through a pad of Celite.[15]
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,6-Dibromo-4-substituted-pyridine.
-
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for the regioselective Stille coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficient temperature.3. Impure reagents/solvents. | 1. Use a fresh batch of catalyst.2. Gradually increase temperature in 5-10 °C increments, monitoring for byproduct formation.3. Ensure all reagents are pure and solvents are anhydrous and degassed.[9] |
| Low Selectivity (Di-substitution) | 1. Reaction temperature is too high.2. Highly reactive catalyst system. | 1. Decrease the reaction temperature to 80 °C or lower.2. Consider a less reactive catalyst or ligand system.[9] |
| Homo-coupling of Organostannane | 1. Presence of oxygen.2. Sub-stoichiometric amount of the pyridine substrate. | 1. Ensure a strictly inert atmosphere is maintained throughout the reaction.2. Use a slight excess (1.1-1.2 eq) of the organostannane.[16] |
| Difficulty Removing Tin Byproducts | Incomplete reaction with KF. | Increase the stirring time and/or the concentration of the KF solution during the workup. Multiple KF washes may be necessary.[15] Alternatively, filter the crude product through a silica plug with an eluent containing 2-5% triethylamine.[8] |
Conclusion
The Stille cross-coupling reaction provides an effective method for the regioselective functionalization of this compound at the C4 position. By carefully controlling the reaction temperature and employing a suitable palladium catalyst, the more reactive carbon-iodine bond can be selectively coupled, leaving the two bromine atoms available for further synthetic manipulations. The protocol described herein, along with the troubleshooting guide, offers a robust starting point for researchers in organic synthesis and drug development. Adherence to strict safety protocols when handling toxic organotin reagents is paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.fr [fishersci.fr]
- 11. reddit.com [reddit.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. honrel.com [honrel.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Workup [chem.rochester.edu]
- 16. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Selective Heck Reaction of 2,6-Dibromo-4-iodopyridine at the C-4 Position
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Functionalization of Polyhalogenated Pyridines
Polyhalogenated pyridines are pivotal building blocks in medicinal chemistry and materials science, offering multiple points for diversification. The selective functionalization of one halogen over others is a key strategy for the efficient and modular synthesis of complex molecular architectures. 2,6-Dibromo-4-iodopyridine is a valuable substrate, featuring three halogen atoms with distinct reactivities. The Mizoroki-Heck reaction, a palladium-catalyzed olefination, provides a powerful tool for forming carbon-carbon bonds.[1] This guide details the conditions for achieving a selective Heck reaction at the C-4 iodo position of this compound, leveraging the differential reactivity of the carbon-halogen bonds.
The Principle of Selective Reactivity
The cornerstone of this protocol is the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions, which follows the order of bond strength: C-I < C-Br < C-Cl. The weaker carbon-iodine bond is more susceptible to oxidative addition to a Pd(0) catalyst, which is the initial and often rate-determining step of the catalytic cycle.[1] This inherent difference allows for the selective activation of the C-4 iodo position under milder conditions, leaving the more robust C-2 and C-6 bromo positions intact for subsequent transformations.
Mechanistic Insight: The Heck Catalytic Cycle
The Heck reaction proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is crucial for optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound, forming a square planar Pd(II) complex. This step is highly selective for the C-I bond.
-
Olefin Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond. This step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step generally favors the formation of the more stable trans-alkene.[2]
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst to continue the cycle.[2]
Below is a diagram illustrating the key steps of the selective Heck reaction.
Recommended Reaction Conditions
Achieving high selectivity requires careful control of the reaction parameters. Milder conditions generally favor reaction at the more labile C-I bond. The following table summarizes key parameters and provides starting points for optimization.
| Parameter | Recommended Conditions | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common, cost-effective, and reliable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3] Pd₂(dba)₃ is a stable Pd(0) source. Typical loading is 1-5 mol%. |
| Ligand | PPh₃, P(o-tol)₃, phosphine-free | For simple, electron-deficient alkenes like acrylates, monodentate phosphine ligands such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine are effective. In some cases, particularly with "Jeffery conditions" (using a phase-transfer co-catalyst), the reaction can proceed without a phosphine ligand. |
| Base | Et₃N, Na₂CO₃, K₂CO₃, NaOAc | An inorganic base like K₂CO₃ or Na₂CO₃ is often sufficient. Organic bases such as triethylamine (Et₃N) are also commonly used and can act as the solvent in some cases. At least 2 equivalents are required to neutralize the HI generated. |
| Solvent | DMF, NMP, Dioxane, Acetonitrile | Polar aprotic solvents like DMF or NMP are standard choices as they effectively dissolve the reactants and salts formed during the reaction. |
| Temperature | 80 - 120 °C | Lower temperatures (e.g., 80-100 °C) are recommended to maximize selectivity for the C-I bond. Higher temperatures may lead to competing reactions at the C-Br positions. |
| Alkene | Acrylates, Styrenes, other activated alkenes | Electron-deficient alkenes are generally more reactive in the Heck reaction.[4] Use a slight excess (1.2-1.5 equivalents) of the alkene. |
Detailed Experimental Protocol
This protocol describes a general procedure for the selective Heck olefination of this compound with an activated alkene (e.g., methyl acrylate).
Materials and Equipment
-
This compound
-
Alkene (e.g., Methyl Acrylate, 1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography system (Silica gel)
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) Acetate (0.02 mmol), Triphenylphosphine (0.04 mmol), and Potassium Carbonate (2.5 mmol).
-
-
Inert Atmosphere:
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Addition of Reagents:
-
Add anhydrous DMF (5 mL) via syringe.
-
Add the alkene (e.g., methyl acrylate, 1.5 mmol) via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).
-
Filter the mixture through a pad of celite to remove insoluble palladium species, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-alkenyl-2,6-dibromopyridine product.
-
Experimental Workflow Diagram
Trustworthiness and Validation
The protocol described is a self-validating system built on established chemical principles. The selectivity is governed by the inherent differences in carbon-halogen bond strengths, a fundamental concept in organometallic chemistry. The reaction conditions are derived from numerous successful Heck reactions reported in the literature and are designed to be mild enough to discriminate between the iodo and bromo substituents.[5] Researchers should validate the reaction outcome through standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the structure of the product and the retention of the bromine atoms.
Conclusion
This application note provides a comprehensive guide for the selective Mizoroki-Heck olefination of this compound. By carefully controlling the reaction conditions, researchers can reliably functionalize the C-4 position, yielding versatile 4-alkenyl-2,6-dibromopyridine intermediates. These products serve as valuable platforms for further synthetic elaboration at the C-2 and C-6 positions, enabling the efficient construction of highly substituted pyridine derivatives for applications in drug discovery and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes & Protocols: Strategic Synthesis of 4-Aryl-2,6-dibromopyridines via Regioselective Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Pyridine Functionalization
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless pharmaceutical agents and functional materials. Among the various substituted pyridines, 2,6-dibromopyridine serves as a versatile building block, offering two reactive handles for sequential or symmetric functionalization.
Conventionally, palladium-catalyzed cross-coupling reactions on 2,6-dibromopyridine occur preferentially at the C2 and C6 positions, which are electronically activated by the adjacent nitrogen atom. Arylation at the C4 position, however, presents a significant synthetic challenge due to the lower reactivity of this site. Accessing 4-aryl-2,6-dibromopyridine intermediates is highly desirable as it opens up synthetic routes to complex, unsymmetrically substituted pyridine derivatives that are otherwise difficult to obtain.
This guide provides an in-depth exploration of the Suzuki-Miyaura reaction for the synthesis of 4-aryl-2,6-dibromopyridines. We will dissect the mechanistic principles that govern regioselectivity, offering a detailed, field-proven protocol that leverages modern catalyst systems to overcome the inherent reactivity bias of the pyridine ring.
The Mechanistic Cornerstone: Overriding Innate Reactivity
The regioselectivity of the Suzuki-Miyaura reaction on dihalopyridines is primarily dictated by the first, and often rate-determining, step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1]
The "Conventional" C2/C6 Selectivity
In a standard Suzuki coupling using traditional phosphine ligands like triphenylphosphine (PPh₃), the reaction on 2,6-dibromopyridine overwhelmingly favors mono- or di-substitution at the C2 and C6 positions. This is due to a directing effect exerted by the pyridine nitrogen. The Lewis basic nitrogen can coordinate to the palladium(0) catalyst, increasing its effective concentration near the ortho C-Br bonds and facilitating oxidative addition at these sites.[2][3]
A Paradigm Shift: Forcing C4 Selectivity with Sterically Hindered Ligands
Achieving arylation at the less reactive C4 position requires a strategic disruption of the conventional C2/C6 directing effect. This is accomplished by altering the nature of the palladium catalyst's coordination sphere, specifically through the use of sterically bulky ligands.[4]
N-Heterocyclic Carbenes (NHCs) and bulky phosphines (e.g., P(t-Bu)₃) are instrumental in this regard. Their significant steric footprint prevents the formation of the typical bis-ligated 14-electron Pd(0) species, instead favoring a highly reactive, low-coordinate (monoligated) 12-electron Pd(0) intermediate.[4][5] This monoligated species is sterically hindered from coordinating with the pyridine nitrogen.
Without the influence of the nitrogen directing group, the site of oxidative addition is determined by other factors, such as the inherent electronic properties of the C-Br bonds. This allows the Suzuki reaction to proceed at the C4 position, effectively inverting the "natural" regioselectivity.[4][6]
Comparative Data: The Impact of Ligand and Conditions
The choice of catalyst, ligand, base, and solvent is critical for controlling the outcome of the Suzuki reaction on dihalopyridines. The following table, compiled from literature data on the analogous 2,4-dihalopyridine system, illustrates how sterically demanding ligands can shift the reaction outcome from the conventional C2-arylation to the desired C4-arylation.[4][6] This principle is directly applicable to achieving C4 selectivity with 2,6-dibromopyridine.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Major Product | Selectivity (C4:C2) |
| Pd(OAc)₂ | dppf | K₂CO₃ | DME | 80 | C2-Aryl | Conventional |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | C2-Aryl | Conventional |
| Pd-PEPPSI-IPr | IPr (NHC) | K₂CO₃ | Dioxane/H₂O | 60-100 | C4-Aryl | ~10:1 |
| PdCl₂(SIPr)(Indenyl) | SIPr (NHC) | KF | THF | RT | C4-Aryl | ~8:1 |
| Pd(OAc)₂ | P(t-Bu)₃ | KF | Dioxane | 80 | C4-Aryl | Modest |
Data adapted from studies on 2,4-dihalopyridines, illustrating the principle of ligand-controlled regioselectivity.[4][6]
Detailed Experimental Protocol: Synthesis of 4-Aryl-2,6-dibromopyridine
This protocol is adapted from procedures proven to achieve high C4-selectivity on analogous 2,4-dihalopyridine substrates through the use of a sterically hindered N-heterocyclic carbene (NHC) ligand.[4] It is designed to favor the formation of the 4-aryl product while minimizing reaction at the C2 and C6 positions.
Materials and Equipment
-
Reagents:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Pd-PEPPSI-IPr catalyst (1-3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate, Hexanes (for chromatography)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Schlenk flask or oven-dried reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Flash chromatography system
-
Experimental Workflow Diagram
Step-by-Step Procedure
-
Solvent Degassing: In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-dioxane and deionized water. Degas the solvent mixture thoroughly for 20-30 minutes by bubbling with argon or nitrogen.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,6-dibromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), and the Pd-PEPPSI-IPr catalyst (0.02 equiv, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed 4:1 dioxane/water solvent mixture to the reaction flask under a positive pressure of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Check for the consumption of the 2,6-dibromopyridine starting material. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel.[7]
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective.
-
Monitor fractions by TLC to isolate the pure 4-aryl-2,6-dibromopyridine product.
-
Product Characterization (Example: 4-Phenyl-2,6-dibromopyridine)
-
Appearance: Typically a white to off-white solid.
-
¹H NMR (CDCl₃): The proton signals for the pyridine ring are expected to be singlets due to the symmetrical substitution pattern.
-
δ ~7.6-7.8 ppm (s, 2H, Pyridine H3, H5).
-
δ ~7.4-7.6 ppm (m, 5H, Phenyl protons).
-
-
¹³C NMR (CDCl₃):
-
Signals for the pyridine ring carbons will appear in the aromatic region, with the bromine-bearing carbons (C2, C6) typically around δ ~142 ppm and the arylated carbon (C4) further downfield.[8]
-
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Impure reagents/solvents. 3. Insufficiently inert atmosphere. | 1. Use a fresh bottle of catalyst or a precatalyst. 2. Use anhydrous, degassed solvents. Ensure base is dry. 3. Improve degassing procedure; maintain positive inert gas pressure. |
| Poor C4-Selectivity | 1. Incorrect ligand choice. 2. Reaction temperature too high, leading to loss of selectivity. | 1. Ensure a sterically bulky ligand (e.g., IPr) is used. Traditional ligands like PPh₃ will favor C2/C6 arylation. 2. Attempt the reaction at a lower temperature (e.g., 60-80 °C), even if it requires a longer reaction time. |
| Significant Side Products | 1. Homocoupling of boronic acid. 2. Protodeboronation (boronic acid replaced by -H). | 1. Caused by oxygen. Ensure the reaction is strictly anaerobic.[9] 2. Can occur with excess base or water. Consider using a milder base (e.g., KF) or a more stable boronic ester (e.g., pinacol ester).[10] |
| Formation of Di-arylated Product | 1. Excess arylboronic acid. 2. Prolonged reaction time at high temperature. | 1. Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equiv). 2. Monitor the reaction closely and stop it once the starting material is consumed to minimize the second coupling event. |
Conclusion
The synthesis of 4-aryl-2,6-dibromopyridines, while challenging, is an achievable and valuable transformation for synthetic chemists. By moving beyond conventional catalyst systems and embracing the principles of modern ligand design, the inherent C2/C6 reactivity of the pyridine ring can be effectively overridden. The use of sterically demanding N-heterocyclic carbene ligands is key to blocking the nitrogen-directing effect, thereby enabling a regioselective Suzuki-Miyaura coupling at the C4 position. The protocol and insights provided herein offer a robust framework for researchers to access these important intermediates, paving the way for the discovery and development of novel molecules in the pharmaceutical and material science landscapes.
References
- 1. benchchem.com [benchchem.com]
- 2. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. forskning.ruc.dk [forskning.ruc.dk]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]
Application Notes & Protocols for the Microwave-Assisted Suzuki Coupling of 2,6-Dibromo-4-iodopyridine
Introduction: Strategic Functionalization of Polyhalogenated Pyridines
In the landscape of modern medicinal chemistry and materials science, polyhalogenated pyridines stand out as exceptionally versatile synthetic building blocks. Their value lies in the potential for sequential and site-selective functionalization, allowing for the rapid construction of complex molecular architectures. Among these, 2,6-Dibromo-4-iodopyridine is a particularly strategic starting material. The differential reactivity of its carbon-halogen bonds (C-I > C-Br) under palladium-catalyzed cross-coupling conditions opens a pathway for programmed, regioselective synthesis.
This guide provides a comprehensive overview and a detailed experimental protocol for the microwave-assisted Suzuki-Miyaura coupling of this compound. The application of microwave irradiation dramatically accelerates this transformation, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods.[1][2][3] These advantages are paramount in high-throughput synthesis and drug discovery environments where efficiency is critical.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool. We will delve into the mechanistic underpinnings of the reaction's selectivity, provide a robust and validated protocol, and offer insights into optimization and troubleshooting.
Mechanistic Insights: Achieving Chemoselectivity
The success of the selective Suzuki coupling on this compound hinges on the precise control of the palladium-catalyzed reaction pathway. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
The chemoselectivity for the C-I bond at the 4-position over the C-Br bonds at the 2- and 6-positions is primarily dictated by the initial oxidative addition step. The bond dissociation energy of the carbon-halogen bond follows the trend C-I < C-Br < C-Cl.[5] Consequently, the palladium(0) catalyst preferentially undergoes oxidative addition into the weaker C-I bond. By carefully controlling reaction conditions, particularly temperature and reaction time, this kinetic preference can be exploited to achieve highly selective mono-functionalization at the 4-position.
The pyridine nitrogen itself can influence the reaction by coordinating to the palladium center, which can sometimes inhibit catalytic activity. The choice of an appropriate ligand is therefore crucial to stabilize the catalyst and facilitate the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Selective Suzuki Coupling
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C-4 position of this compound. Optimization may be required for specific boronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Arylboronic Acid | Varies | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degassed prior to use. |
| Water | Deionized | Laboratory Supply | Degassed prior to use. |
| Microwave Vial | 10 mL | CEM, Biotage, etc. | With stir bar and cap. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup. |
| Brine | Saturated NaCl(aq) | Laboratory Prepared | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Celite® | Commercially Available | For filtration. | |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |
Reaction Setup and Procedure
-
Vial Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the cavity of a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. The reaction should be monitored for the consumption of the starting material by TLC or LC-MS.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
Workup and Purification
-
Filtration: Dilute the cooled reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[6][7]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,6-dibromo-4-arylpyridine.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the microwave-assisted Suzuki coupling.
Data Presentation: Reaction Parameters and Optimization
The following table summarizes key parameters and provides guidance for optimizing the reaction.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A reliable and commercially available catalyst for Suzuki couplings.[5] Other palladium sources with appropriate ligands (e.g., PdCl₂(dppf)) can also be effective. |
| Base | K₂CO₃ (2.0 equiv.) | A moderately strong inorganic base that is effective in promoting transmetalation without causing significant side reactions.[8] Other bases like K₃PO₄ or Cs₂CO₃ can be screened for challenging substrates. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | This mixture provides good solubility for both the organic and inorganic reagents and couples well with microwave energy.[8] Other solvent systems like DMF/water can also be effective.[8] |
| Temperature | 120 °C | Provides a good balance between reaction rate and selectivity. Higher temperatures may lead to the competing reaction at the C-Br positions, while lower temperatures may result in incomplete conversion. |
| Time | 15-30 minutes | Microwave irradiation dramatically reduces reaction times.[2][9] Monitor by TLC/LC-MS to determine the optimal time for your specific substrate. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient heating- Poor quality reagents | - Use fresh catalyst and ensure anhydrous, degassed solvents.- Verify microwave reactor temperature calibration.- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). |
| Formation of Di-substituted Product | - Reaction temperature too high- Reaction time too long | - Reduce the reaction temperature (e.g., to 100-110 °C).- Carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| Debromination (Loss of Br) | - High temperature- Presence of reducing impurities | - Lower the reaction temperature.- Ensure high-purity, degassed solvents and reagents. |
| Difficult Purification | - Formation of boronic acid homocoupling byproducts- Residual catalyst | - Use a slight excess of the boronic acid (1.1-1.2 equiv.).- Ensure thorough filtration through Celite® post-reaction. An aqueous wash with a mild base can help remove excess boronic acid. |
Conclusion
The microwave-assisted Suzuki-Miyaura coupling of this compound is a highly efficient and selective method for the synthesis of 4-aryl-2,6-dibromopyridines. These products are valuable intermediates, poised for further functionalization at the C-Br positions. By leveraging the principles of chemoselectivity and the benefits of microwave heating, researchers can rapidly access a diverse range of substituted pyridine scaffolds for applications in drug discovery and materials science. This protocol provides a reliable and well-grounded starting point for these synthetic endeavors.
References
- 1. Organometallic cross-coupling reactions [cem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 2,6-Dibromo-4-iodopyridine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,6-Dibromo-4-iodopyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical building block. We move beyond simple protocols to provide in-depth, field-proven insights into optimizing yield, ensuring purity, and troubleshooting common experimental hurdles. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common laboratory-scale method for synthesizing this compound?
The most prevalent and effective method is the directed ortho-metalation (DoM) of 2,6-dibromopyridine. This involves deprotonation at the C-4 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at very low temperatures, followed by quenching the resulting lithiated intermediate with an iodine source.[1][2] This approach is generally high-yielding and regioselective.
Q2: Why are strictly anhydrous conditions and cryogenic temperatures (-78 °C) so critical for this reaction?
This is a question of reagent stability and reaction control.
-
Anhydrous Conditions: The organolithium reagents used (n-BuLi to generate LDA, and the resulting lithiated pyridine) are extremely strong bases and will react instantly and preferentially with any protic source, especially water.[1] The presence of moisture will quench the base and the lithiated intermediate, halting the reaction and drastically reducing the yield. All glassware must be rigorously dried, and solvents must be anhydrous.
-
Cryogenic Temperatures (-78 °C): The 2,6-dibromo-4-lithiopyridine intermediate is highly reactive and thermally unstable. Maintaining a temperature at or below -70 °C is crucial to prevent decomposition and side reactions, such as the "halogen dance," where the lithium and halogen atoms exchange positions, leading to a mixture of isomers.[1][2]
Q3: What are the primary safety hazards associated with this synthesis?
The primary hazard is the use of n-butyllithium (n-BuLi), which is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[1] The reaction to generate LDA is also exothermic. Strict adherence to safety protocols is mandatory:
-
Always handle n-BuLi under an inert atmosphere (e.g., Argon or Nitrogen).
-
Use proper syringe and cannula techniques for transfers.
-
Ensure the reaction is conducted in a fume hood with appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Have an appropriate quenching agent and fire extinguisher readily available.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[3] A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
-
Spotting: Co-spot the starting material (2,6-dibromopyridine) alongside the reaction mixture on the TLC plate.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, being more polar than the starting material due to the iodine atom, should have a lower Rf value.
-
Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Troubleshooting Guide: From Low Yields to Purification Woes
This section addresses specific issues you may encounter during the synthesis.
TSG-001: Low or No Product Yield
-
Issue: After workup, I have recovered mostly unreacted 2,6-dibromopyridine.
-
Potential Cause 1: Inactive Base. n-Butyllithium degrades over time, especially with improper storage. If the solution has a significant amount of white precipitate (lithium hydride) or is not a clear yellow/pale orange, its concentration is likely lower than stated.
-
Solution: Use a fresh bottle of n-BuLi or titrate the existing solution before use (e.g., with diphenylacetic acid) to determine its exact molarity. Ensure accurate stoichiometry is used based on the titrated concentration.[1]
-
-
Potential Cause 2: Presence of Moisture. This is the most common reason for failure. Trace amounts of water in the solvent, on the glassware, or in the starting material will consume the LDA before it can deprotonate the pyridine.
-
Solution: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator or under an inert atmosphere.[1] Use freshly distilled or commercially available anhydrous solvents. Ensure the 2,6-dibromopyridine is dry.
-
-
Potential Cause 3: Premature Quenching. If the iodine solution is added too quickly or if the reaction mixture warms up significantly during the addition, localized "hot spots" can lead to side reactions or decomposition.[1]
-
Solution: Add the solution of iodine in anhydrous THF dropwise via a syringe or an addition funnel, ensuring the internal temperature of the reaction remains below -70 °C.
-
TSG-002: Formation of Multiple Impurities
-
Issue: My crude TLC or NMR spectrum shows multiple spots/peaks close to my product.
-
Potential Cause 1: Isomeric Byproducts. If the reaction temperature rises, a "halogen dance" can occur, where the initially formed 4-lithio species rearranges to a more thermodynamically stable isomer before being trapped by iodine.[2][4]
-
Solution: Maintain strict temperature control at -78 °C throughout the base generation, deprotonation, and iodination steps. Use a properly insulated bath (e.g., dry ice/acetone) and monitor the internal reaction temperature.
-
-
Potential Cause 2: Incomplete Iodination. If insufficient iodine is used, or if the lithiated intermediate is inadvertently quenched by a stray proton source before iodine addition, you will see unreacted starting material.
-
Solution: Ensure at least 1.1 to 1.2 equivalents of iodine are used.[1] Add the iodine solution to the lithiated species; do not add the lithiated species to the iodine solution.
-
TSG-003: Product Loss or Decomposition During Purification
-
Issue: My yield is significantly lower after column chromatography.
-
Potential Cause 1: Decomposition on Silica Gel. Halogenated pyridines can be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible adsorption.[3]
-
Solution: Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a base, such as triethylamine (0.5-1%). Alternatively, use a different stationary phase like neutral alumina.[3]
-
-
Potential Cause 2: Product Loss During Aqueous Workup. The pyridine nitrogen is basic and can be protonated in an acidic aqueous environment, causing the product to become water-soluble.
-
Solution: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a mild acid. Ensure the aqueous layer is neutral or slightly basic during extraction.[1] Washing the combined organic layers with brine will also help to reduce the solubility of the product in any remaining aqueous phase.[3]
-
Data Presentation & Protocols
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent | Molar Equivalents | Purpose | Key Considerations |
| 2,6-Dibromopyridine | 1.0 | Starting Material | Must be pure and dry. |
| Diisopropylamine | 1.1 - 1.2 | LDA Precursor | Use freshly distilled. |
| n-Butyllithium (n-BuLi) | 1.1 - 1.2 | Lithiating Agent | Pyrophoric; titrate before use. |
| Iodine (I₂) | 1.1 - 1.2 | Electrophile | Solid iodine should be dry. |
| Anhydrous THF | - | Solvent | Must be rigorously free of water. |
| Temperature | -78 °C | Reaction Condition | Critical for selectivity and stability.[1] |
Diagrams: Reaction Pathway and Troubleshooting Logic
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: Under an inert atmosphere of Argon, add anhydrous tetrahydrofuran (THF, ~0.2 M relative to the starting material) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum.
-
LDA Formation: Cool the THF to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) via syringe. Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting clear, colorless to pale yellow solution at -78 °C for 30 minutes.[1]
-
Deprotonation: In a separate flame-dried flask, dissolve 2,6-dibromopyridine (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. The solution may change color. Stir the reaction mixture at this temperature for 1-2 hours.[1]
-
Iodination: In another flame-dried flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this dark solution dropwise to the reaction mixture at -78 °C. The characteristic dark color of the iodine should dissipate upon addition. Stir the reaction for an additional 1-2 hours at -78 °C.[1]
-
Quenching & Work-up: Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to remove any excess iodine) and then with brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification
-
Column Chromatography:
-
Prepare a column with silica gel (consider deactivating with 1% triethylamine in the eluent).
-
Load the crude product (dissolved in a minimal amount of dichloromethane or adsorbed onto a small amount of silica).
-
Elute with a shallow gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).[3]
-
Collect fractions and analyze by TLC to identify and combine the fractions containing the pure product.
-
Concentrate the pure fractions under reduced pressure to yield the purified this compound.
-
-
Recrystallization (Optional):
-
If the product is relatively pure after chromatography or if chromatography is impractical, recrystallization can be effective.
-
Screen for a suitable solvent system. A mixture of hexanes and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[3] The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Dissolve the crude solid in a minimal amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[5]
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
References
Technical Support Center: Suzuki Coupling of 2,6-Dibromo-4-iodopyridine
This guide is intended for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2,6-Dibromo-4-iodopyridine. This versatile building block presents unique challenges due to its multiple reactive sites. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate potential side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Which halide is expected to react first in this compound and why?
The reactivity of the carbon-halogen bonds in the first step of the Suzuki catalytic cycle (oxidative addition) is the determining factor for selectivity. The C-I bond is significantly weaker and longer than the C-Br bond, making it more susceptible to oxidative addition to the Palladium(0) catalyst. Therefore, the Suzuki coupling will selectively occur at the C4-iodo position under controlled conditions.[1][2] This inherent reactivity difference is the cornerstone of sequential functionalization strategies for this molecule.[1]
Q2: My reaction has stalled, resulting in a low yield of the desired product. What are the most common initial culprits?
When a Suzuki coupling reaction fails or provides low yields, the primary factors to investigate are the activity of the catalyst and the purity of the reagents under an inert atmosphere.[3]
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient. Consider using a fresh, high-quality precatalyst or a more robust, air-stable Pd(0) source.[3][4]
-
Oxygen Contamination: The presence of molecular oxygen is a major cause of reaction failure. Oxygen can lead to the oxidative homocoupling of your boronic acid and can also oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[4][5][6] Ensuring your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) is critical.[3]
-
Reagent Purity: The stability of boronic acids can be an issue; they can degrade over time. Verify the purity of both the this compound and the boronic acid derivative.[3]
Q3: How does my choice of base critically influence the reaction's success and side-product profile?
The base plays multiple, sometimes conflicting, roles in the Suzuki-Miyaura coupling.[2][7] Its primary function is to activate the boronic acid by forming a more nucleophilic borate anion (e.g., [R-B(OH)₃]⁻), which is the key species in the transmetalation step.[7][8] However, the choice and amount of base can also dictate the side reaction profile:
-
Strong vs. Weak Bases: A base must be strong enough to promote borate formation but not so strong that it causes degradation of starting materials or promotes unwanted side reactions.[3] Very strong bases can sometimes accelerate protodeboronation (the undesired replacement of the boronic acid group with a hydrogen).[3]
-
Base and Solvent Interdependence: The effectiveness of a base is often tied to the solvent system. For instance, inorganic bases like K₂CO₃ or K₃PO₄ require a certain amount of water for dissolution and optimal activity, which can in turn influence side reactions like protodehalogenation.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental problems, their underlying chemical causes, and actionable protocols to mitigate them.
Problem 1: Significant Homocoupling of Boronic Acid Observed
You observe a significant amount of a biaryl byproduct derived from the coupling of two molecules of your boronic acid reagent, reducing the yield of your desired cross-coupled product.
Primary Cause: Oxygen-Mediated Catalyst Oxidation
Homocoupling is most often caused by the presence of oxygen.[4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a non-productive reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[5] While this regenerates the active catalyst, it consumes the boronic acid in an undesired pathway.
Troubleshooting Protocol: Rigorous Degassing
-
Reagent Preparation: Add your this compound, boronic acid, and a powdered, dry base to a dry reaction flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and perform at least three cycles of evacuating the flask under vacuum and backfilling with a high-purity inert gas (Argon is preferred due to its density).
-
Solvent Degassing: Use a solvent that has been degassed prior to use. This can be achieved by sparging with an inert gas for 15-30 minutes or through several "freeze-pump-thaw" cycles.
-
Reagent Addition: Add the degassed solvent via syringe, followed by the catalyst/ligand solution.
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas.
Data Summary: Influence of Reaction Parameters on Homocoupling
| Parameter | Impact on Homocoupling | Recommendation |
| Oxygen | Major contributor | Use rigorous degassing techniques.[4][5] |
| Temperature | Higher temperatures can sometimes increase homocoupling | Run the reaction at the lowest effective temperature (e.g., 80-100 °C). |
| Pd(II) Precatalysts | Can directly cause homocoupling at the start of the reaction before reduction to Pd(0)[4] | Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern, easily activated precatalyst. |
Problem 2: Protodehalogenation (Loss of Iodo or Bromo Group)
Your analysis shows the presence of 2,6-dibromopyridine or 4-iodo-2-bromopyridine, indicating that a halogen has been replaced by a hydrogen atom.
Primary Cause: Presence of Protic Impurities and Palladium-Hydride Formation
Protodehalogenation occurs when the Ar-Pd(II)-X intermediate, formed after oxidative addition, reacts with a proton source instead of the boronic acid. This is often mediated by the formation of a palladium-hydride (Pd-H) species.[9] Sources of protons can include trace water, alcohols used as solvents, or even some bases.[9] N-heterocyclic halides, like pyridines, are particularly susceptible to this side reaction.[9]
Troubleshooting Workflow
Caption: Troubleshooting workflow for protodehalogenation.
Troubleshooting Protocol: Minimizing Protic Sources
-
Anhydrous Conditions: Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. If using a biphasic system, ensure the water is degassed.[3]
-
Base Selection: If protodehalogenation is severe, consider switching from a hydroxide or carbonate base to a fluoride source like KF or CsF, which are less basic and can minimize the formation of Pd-H species.[3]
-
Boronic Acid Reactivity: A slow transmetalation step gives the Ar-Pd-X intermediate more time to undergo side reactions. Using a more reactive boronic ester (e.g., a pinacol or MIDA ester) can sometimes outcompete the protodehalogenation pathway.[10]
Problem 3: Lack of Selectivity (Formation of Disubstituted Product)
You are targeting monosubstitution at the C4-iodo position but are observing significant amounts of the 2,6-dibromo-4-arylpyridine along with the 2-bromo-4,6-diarylpyridine.
Primary Cause: Overly Harsh Reaction Conditions or Incorrect Ligand Choice
While the C-I bond is inherently more reactive, forcing conditions (high temperature, long reaction times) can eventually lead to the oxidative addition at the C-Br bond, resulting in a second coupling event. The choice of phosphine ligand also plays a critical role in controlling selectivity.
Catalytic Cycle Competition
Caption: Competing pathways for mono- vs. di-substitution.
Troubleshooting Protocol: Optimizing for Selectivity
-
Temperature Control: Start with a lower reaction temperature (e.g., 70-80 °C) and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are crucial. Bulky, electron-rich ligands can enhance the rate of reductive elimination and can provide greater selectivity. Consider ligands like SPhos or XPhos, which are often effective in challenging couplings.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the reaction towards disubstitution.
Data Summary: Ligand Effects on Selectivity
| Ligand | General Characteristics | Typical Application for Selectivity |
| PPh₃ | Less bulky, standard ligand | May require milder conditions to maintain selectivity. |
| dppf | Bidentate, good general-purpose ligand | Often provides a good balance of reactivity and selectivity.[11] |
| SPhos/XPhos | Bulky, electron-rich Buchwald ligands | Can promote difficult couplings at lower temperatures, enhancing selectivity for the more reactive C-I bond.[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Efficient Removal of Palladium Catalysts from 2,6-Dibromo-4-iodopyridine Reaction Mixtures
Welcome to the technical support center for the purification of 2,6-Dibromo-4-iodopyridine reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for the effective removal of residual palladium catalysts. Given the prevalence of palladium-catalyzed cross-coupling reactions in modern synthesis, ensuring the final product is free from this metallic impurity is a critical step, especially in the context of active pharmaceutical ingredient (API) development where stringent regulatory limits are in place.
Frequently Asked Questions (FAQs)
Q1: What makes palladium removal from this compound reaction mixtures particularly challenging?
The primary difficulty stems from the inherent properties of the pyridine scaffold. The Lewis basic nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming stable, soluble complexes that are often difficult to remove through simple filtration or aqueous washes.[1] This coordination can be especially pronounced in substrates like this compound and its derivatives.
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in drug products. Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[2] This translates to a concentration limit of 10 parts per million (ppm) for a drug with a daily dose of 10 g.
Q3: What are the primary methods for removing palladium catalysts in this context?
The most common and effective methods for removing palladium from reaction mixtures involving halogenated pyridines include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1][2]
-
Filtration through a solid support: Passing the reaction mixture through a pad of an inert material like Celite® can remove heterogeneous or precipitated palladium.[3][4][5]
-
Crystallization: Purifying the final product through crystallization can effectively leave palladium impurities behind in the mother liquor.[2]
-
Aqueous Washes: In some instances, washing with an aqueous solution containing a chelating agent can help extract palladium.[2]
Q4: How do I choose the most suitable palladium removal method for my specific reaction?
The optimal method depends on several factors, including the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the solvent system, the scale of the reaction, and the desired purity of the final product. A decision-making workflow is presented below to guide your selection process.
Start [label="Crude Reaction Mixture\n(Post Cross-Coupling)", shape=ellipse, fillcolor="#34A853"]; Is_Pd_Heterogeneous [label="Is the Palladium Catalyst\nHeterogeneous (e.g., Pd/C)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Simple_Filtration [label="Simple Filtration\n(e.g., through Celite®)", fillcolor="#4285F4"]; Analyze_Filtrate [label="Analyze Filtrate for\nResidual Palladium (ICP-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Scavenger_Treatment [label="Treat with\nPalladium Scavenger", fillcolor="#EA4335"]; Activated_Carbon [label="Activated Carbon\nTreatment", fillcolor="#EA4335"]; Crystallization [label="Crystallization", fillcolor="#EA4335"]; Product_Isolation [label="Product Isolation", shape=ellipse, fillcolor="#34A853"];
Start -> Is_Pd_Heterogeneous; Is_Pd_Heterogeneous -> Simple_Filtration [label="Yes"]; Is_Pd_Heterogeneous -> Scavenger_Treatment [label="No (Homogeneous)"]; Simple_Filtration -> Analyze_Filtrate; Analyze_Filtrate -> Product_Isolation [label="Pd < 10 ppm"]; Analyze_Filtrate -> Scavenger_Treatment [label="Pd > 10 ppm"]; Scavenger_Treatment -> Activated_Carbon [label="Further purification\nneeded"]; Scavenger_Treatment -> Product_Isolation [label="Pd < 10 ppm"]; Activated_Carbon -> Product_Isolation; Product_Isolation -> Crystallization [label="High purity required"]; }
Caption: Decision logic for selecting a palladium removal strategy.Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High residual palladium after filtration through Celite®. | The palladium catalyst is in a soluble, homogeneous form, likely complexed with the pyridine product or phosphine ligands.[2] | 1. Employ a Palladium Scavenger: Use a scavenger with high affinity for palladium, such as thiol-functionalized silica or a trimercaptotriazine (TMT)-based resin.[6] 2. Activated Carbon Treatment: Stir the reaction mixture with activated carbon. Be aware that this may lead to some product loss due to non-specific adsorption.[2][7] |
| Product loss during scavenger treatment. | The scavenger is non-selectively binding to the desired product. | 1. Optimize Scavenger Amount: Use the minimum effective amount of scavenger. A typical starting point is 5 equivalents relative to the initial palladium loading.[8] 2. Screen Different Scavengers: Test a variety of scavengers to find one with higher selectivity for palladium. 3. Change Solvent: The solvent can influence the binding of both palladium and the product to the scavenger. |
| Ineffective palladium removal even with a scavenger. | The palladium species is in a form that is not readily captured by the chosen scavenger. | 1. Pre-treatment: Consider a mild oxidation or reduction step to change the oxidation state of the palladium to one that is more readily scavenged. 2. Increase Temperature and Time: Increasing the temperature (e.g., to 40-60 °C) and reaction time with the scavenger can improve efficiency.[1] 3. Use a Combination of Methods: A sequential approach, such as scavenger treatment followed by activated carbon, can be more effective. |
| Difficulty filtering the scavenger or activated carbon. | The scavenger or carbon particles are too fine, leading to a clogged filter. | 1. Use a Filter Aid: Mix the scavenger or carbon with Celite® before filtration to improve the flow rate.[7] 2. Consider Cartridge Format: Use scavengers in a pre-packed cartridge format for easier handling and separation. |
Experimental Protocols
The following protocols are generalized for cross-coupling reactions of this compound and should be optimized for your specific substrate and reaction conditions.
Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger
This protocol is highly effective for removing a wide range of palladium species.
A [label="1. Dissolve Crude Product\nin Suitable Solvent"]; B [label="2. Add Thiol-Functionalized\nSilica Scavenger\n(e.g., SiliaMetS® Thiol)"]; C [label="3. Stir at RT or\nElevated Temperature\n(2-24 h)"]; D [label="4. Filter through Celite®\nto Remove Scavenger"]; E [label="5. Wash Filter Cake\nwith Fresh Solvent"]; F [label="6. Concentrate Filtrate"]; G [label="7. Analyze for\nResidual Palladium (ICP-MS)"];
A -> B -> C -> D -> E -> F -> G; }
Caption: Experimental workflow for palladium scavenging.Step-by-Step Methodology:
-
Dissolution: Following the completion of the cross-coupling reaction and a standard aqueous workup, dissolve the crude product containing the residual palladium catalyst in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for the specific substrate.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 2: Palladium Removal using Activated Carbon
This is a cost-effective method, but care must be taken to minimize product loss.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Activated Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product mass) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 2-18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Thoroughly wash the Celite®/carbon pad with fresh solvent to recover as much of the adsorbed product as possible.[7]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the purified product using ICP-MS.
Comparative Data for Palladium Scavengers
| Scavenger Type | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Notes |
| Silica-Based Thiol | -SH | >1000 | <10 | >99% | Broadly effective for various palladium species.[6] |
| Biotage® MP-TMT | Macroporous Polystyrene-TMT | ~1200 | <10 | >99% | High loading capacity.[8] |
| Activated Carbon | - | 900-1500 | <100 | Variable | Cost-effective, but potential for product loss.[9][10] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
minimizing homocoupling in Sonogashira reactions of 2,6-Dibromo-4-iodopyridine
A Guide to Selectivity and Minimizing Homocoupling
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira cross-coupling reaction, specifically with the polyhalogenated substrate 2,6-Dibromo-4-iodopyridine. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights to empower your experimental success.
Foundational Concepts: The Challenge of Selectivity and Homocoupling
The Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] The reaction is prized for its mild conditions and broad functional group tolerance, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3][4]
However, the seemingly straightforward nature of this reaction can be deceptive, particularly when dealing with complex substrates or when undesired side reactions become prominent. The most common and troublesome side reaction is the homocoupling of the terminal alkyne to form a symmetric 1,3-diyne, a process known as Glaser or Hay coupling.[5][6]
The Specific Case: this compound
The substrate this compound presents a unique opportunity for sequential, regioselective functionalization. This is due to the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The rate of oxidative addition, the initial and often rate-determining step of the catalytic cycle, follows a clear trend[4][7][8]:
C–I > C–OTf > C–Br >> C–Cl
This reactivity difference allows for the selective coupling of an alkyne at the highly reactive C-4 iodo position while leaving the two C-Br bonds at the C-2 and C-6 positions intact for subsequent transformations.[7][8] However, achieving this selectivity with high yield requires careful control to prevent the competing homocoupling pathway.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the Sonogashira coupling of this compound.
Q1: I'm observing a significant amount of a diyne byproduct and my alkyne starting material is being consumed rapidly. What is happening?
A: You are observing Glaser homocoupling.[5] This side reaction is the primary challenge to overcome. It is an oxidative dimerization of your terminal alkyne, and its formation is predominantly caused by two factors: the presence of oxygen and the copper(I) co-catalyst.[5][9] The copper acetylide intermediate, essential for the main Sonogashira cycle, can be oxidized (often by trace oxygen) to form the undesired diyne byproduct.[6]
Q2: Why does the reaction selectively occur at the iodine position and not the bromine positions?
A: This is due to the inherent difference in bond strength and reactivity of the carbon-halogen bonds. The Carbon-Iodine bond is weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst than the stronger Carbon-Bromine bond.[1][4][8] By carefully controlling reaction conditions, particularly temperature, you can exploit this reactivity gap to achieve high regioselectivity.[8] Running the reaction at or near room temperature strongly favors coupling at the iodide position.[1][8]
Q3: Is it possible to perform a second Sonogashira coupling at the C-2 and C-6 bromine positions after the first coupling at the C-4 position?
A: Yes, this is a key advantage of using this substrate. Once the 4-alkynyl-2,6-dibromopyridine has been synthesized and isolated, a second Sonogashira coupling can be performed. However, this will require more forcing conditions, such as higher temperatures, to overcome the lower reactivity of the C-Br bonds.[4]
Q4: My reaction has stalled, and I'm recovering mostly starting material. What are the likely causes?
A: This can stem from several issues. Firstly, your palladium catalyst may have been deactivated. This can happen through exposure to oxygen. Secondly, ensure your reagents, especially the amine base and solvent, are anhydrous and of high purity. Water can interfere with the catalytic cycle. Lastly, check the quality of your catalyst; using a fresh, reliable source of palladium and ligand is crucial.[10]
Visualizing the Competing Pathways
To effectively troubleshoot, it is essential to visualize the mechanistic landscape. The desired Sonogashira cross-coupling and the undesired Glaser homocoupling operate as two competing catalytic cycles.
Caption: Competing Sonogashira and Glaser coupling pathways.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to homocoupling.
| Problem | Probable Cause(s) | Recommended Solutions & Actions |
| High Yield of Homocoupling Product (>10%) | 1. Oxygen Contamination: The copper acetylide intermediate is readily oxidized by O₂, leading to dimerization.[5][9] | Action 1: Rigorous Degassing. Use a robust degassing method like three freeze-pump-thaw cycles for all solvents and liquid reagents. For the reaction itself, ensure the vessel is thoroughly evacuated and backfilled with a high-purity inert gas (Argon or Nitrogen) multiple times.[11] |
| 2. Copper(I) Co-catalyst: The copper catalyst, while accelerating the desired reaction, is also the primary mediator of the Glaser coupling side reaction.[9][12] | Action 2: Switch to a Copper-Free Protocol. This is the most definitive way to eliminate Glaser coupling.[2][5][9] These protocols often rely on specific palladium/ligand systems and may require slightly higher temperatures, but completely circumvent the homocoupling mechanism. (See Protocol 2). | |
| 3. High Instantaneous Alkyne Concentration: A high concentration of the alkyne can favor the bimolecular homocoupling reaction. | Action 3: Slow Addition of Alkyne. Instead of adding the alkyne all at once, add it slowly to the reaction mixture over several hours using a syringe pump. This keeps the concentration low and favors the cross-coupling pathway.[9] | |
| Moderate Homocoupling (5-10%) & Incomplete Conversion | 1. Sub-optimal Catalyst System: The chosen palladium catalyst or ligand may not be efficient enough, allowing the slower homocoupling reaction to compete. | Action 1: Screen Catalysts and Ligands. For copper-free systems, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[7][13] For copper-catalyzed systems, ensure the Pd/Cu ratio is optimized. |
| 2. Base Selection: The choice and stoichiometry of the base can influence the reaction outcome. | Action 2: Optimize Base. Secondary amines like piperidine or diisopropylamine can sometimes be more effective than triethylamine.[5] However, ensure the base is anhydrous and used in the correct stoichiometric amount. | |
| 3. Reducing Atmosphere: In copper-catalyzed systems, an oxidative environment promotes homocoupling. | Action 3 (Advanced): Some studies have shown that using a reducing atmosphere, such as a diluted hydrogen gas mixture, can significantly suppress oxidative homocoupling.[14][15] This should be approached with appropriate safety precautions. |
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting homocoupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Safety Note: These reactions should be performed in a well-ventilated fume hood by trained personnel. All solvents and reagents should be handled under an inert atmosphere.
Protocol 1: Copper-Catalyzed Sonogashira (Optimized for Low Homocoupling)
This protocol is a modification of standard conditions, with a strong emphasis on anaerobic technique to suppress Glaser coupling.[5]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide [CuI] (2 mol%)
-
Anhydrous, degassed Triethylamine (Et₃N) and Tetrahydrofuran (THF) (e.g., 1:2 v/v)
-
High-purity Argon or Nitrogen gas
-
-
Procedure:
-
Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add this compound, PdCl₂(PPh₃)₂, and CuI to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a strictly anaerobic environment.[5]
-
Solvent/Base Addition: Add the degassed THF and Et₃N via syringe. Stir the mixture to form a suspension.
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirred mixture at room temperature. For best results, use a syringe pump to add the alkyne over 1-2 hours.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst salts. Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Protocol 2: Copper-Free Sonogashira (Recommended for Eliminating Homocoupling)
This is the preferred method for cleanly synthesizing 4-alkynyl-2,6-dibromopyridine, as it entirely avoids the Glaser coupling pathway.[2][11][12]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂ or a combination of Pd(OAc)₂ (2 mol%) and a bulky phosphine ligand like SPhos (4 mol%))
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
High-purity Argon or Nitrogen gas
-
-
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst (or precatalyst and ligand), and the inorganic base.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Solvent & Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C, depending on the catalyst system and alkyne).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through Celite® to remove the base and catalyst residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
-
Summary of Conditions & Expected Outcomes
| Parameter | Copper-Catalyzed Protocol | Copper-Free Protocol | Rationale |
| Primary Goal | Minimize homocoupling | Eliminate homocoupling | Copper-free protocols fundamentally prevent the Glaser mechanism.[12] |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd(OAc)₂ / SPhos or Pd(P(t-Bu)₃)₂ | Copper-free systems require robust, electron-rich ligands to facilitate the catalytic cycle without copper.[7] |
| Base | Amine (e.g., Et₃N, DIPEA) | Inorganic (e.g., K₂CO₃, Cs₂CO₃) | Inorganic bases are often effective in copper-free systems.[16] |
| Temperature | Room Temperature | 80 - 110 °C | Milder temperatures favor selectivity for the C-I bond.[1] Copper-free systems may require heating to facilitate the catalytic cycle. |
| Atmosphere | Strictly Inert | Strictly Inert | Essential in both cases to prevent catalyst degradation, but absolutely critical in the copper-catalyzed protocol to prevent oxidative homocoupling.[5][9] |
| Expected Homocoupling | <5% (with slow addition) | ~0% | The primary advantage of the copper-free approach. |
| Expected Yield | 75-90% | 80-95% | Yields are often comparable or better in well-optimized copper-free systems due to the absence of the side reaction. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. Pd/C catalyst for Sonogashira coupling | Sigma-Aldrich [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. depts.washington.edu [depts.washington.edu]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in 2,6-Dibromo-4-iodopyridine Reactions
Welcome to the technical support center for 2,6-Dibromo-4-iodopyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile, polyhalogenated building block. As a triply-activated substrate, this compound offers a unique platform for sequential, regioselective functionalization. However, its reactivity profile can also present specific challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions for maximum conversion and selectivity.
The Core Principle: Understanding Reactivity
The cornerstone of working with this compound is understanding the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is the primary determinant of regioselectivity. The bond dissociation energy follows the trend C–I < C–Br < C–Cl, making the C-I bond significantly more labile and reactive.[1][2] Therefore, under carefully controlled conditions, reactions should selectively occur at the C-4 (iodo) position before affecting the C-2 and C-6 (bromo) positions. Most troubleshooting stems from reaction conditions that either fail to activate this C-I bond or are too harsh, leading to non-selective reactions or decomposition.
General Troubleshooting & FAQs
This section addresses broad issues applicable to most reaction types involving this compound.
Q1: I'm seeing no reaction at all. My starting material is fully recovered. Where do I start?
A1: Complete reaction failure typically points to a fundamental issue with one of the core components: the catalyst, the reagents, or the reaction environment.
-
Catalyst Inactivity: The most common culprit is an inactive catalyst. Palladium(0) is the active catalytic species, but it is oxygen-sensitive. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing to Pd(0) in situ.
-
Solution: Consider using a dedicated Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that rapidly generates the active LPd(0) species upon exposure to a base.[3] Ensure your phosphine ligands have not been oxidized (phosphine oxides are common catalyst poisons); use fresh or properly stored ligands.[4]
-
-
Atmospheric Contamination: Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[5]
-
Solution: Your technique for creating an inert atmosphere is critical. Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw (at least 3 cycles) or by sparging with argon or nitrogen for a minimum of 30 minutes.[6][7] Assemble your reaction under a positive pressure of inert gas.
-
-
Reagent Quality: Impurities in your reagents can halt the reaction.
-
Solution: Use anhydrous, degassed solvents. Water can hydrolyze organometallic reagents and interfere with the catalytic cycle.[8] Ensure your this compound is pure and that your coupling partner (e.g., boronic acid, amine, alkyne) has not degraded during storage.
-
Troubleshooting Specific Reaction Types
Suzuki-Miyaura Coupling
Q2: My Suzuki coupling is sluggish and gives low yield, even though I see some product formation. How can I improve conversion?
A2: Low conversion in Suzuki couplings with this substrate often relates to suboptimal choices for the base, ligand, or solvent system, which fail to drive the catalytic cycle forward efficiently.
-
Ineffective Transmetalation: The base is not just a spectator; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5] If the base is too weak or insoluble, this step becomes the rate-limiting bottleneck.
-
Poor Ligand Choice: The ligand stabilizes the palladium center, prevents catalyst decomposition (formation of palladium black), and modulates its reactivity. For an electron-deficient heteroaryl halide like ours, a sufficiently electron-rich and bulky ligand is needed to promote the oxidative addition and subsequent reductive elimination steps.[5]
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent or residual water, effectively destroying your nucleophile. It is often promoted by high temperatures and certain bases.[5]
-
Solution: Use the corresponding boronic acid pinacol ester or a potassium trifluoroborate salt (MIDA boronates are also an option). These are generally more stable and less prone to protodeboronation, slowly releasing the boronic acid under the reaction conditions.[5]
-
| Parameter | Initial Condition (Low Yield) | Optimized Condition (Improved Yield) | Rationale |
| Catalyst/Ligand | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / SPhos or XPhosPd G3 | Buchwald ligands accelerate oxidative addition and reductive elimination for heteroaryl halides.[5] |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger bases create a higher concentration of the active boronate for transmetalation.[7] |
| Solvent | Toluene (anhydrous) | Toluene/H₂O (10:1) or Dioxane/H₂O (4:1) | Biphasic systems improve the solubility of inorganic bases and can accelerate the reaction.[6] |
| Temperature | 80 °C | 100-110 °C | Higher temperature can overcome the activation barrier, but monitor for decomposition. |
Buchwald-Hartwig Amination
Q3: I am trying to perform a Buchwald-Hartwig amination at the C-4 position, but the reaction is failing. What is unique to this reaction?
A3: Buchwald-Hartwig aminations are particularly sensitive to the choice of base and ligand. Furthermore, aryl iodides, while typically reactive, can sometimes introduce unique challenges.
-
Inappropriate Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H precursor complex on the metal) without competing in the reaction. The solubility of the base is critical.[8]
-
Solution: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are common strong bases. If solubility is an issue in solvents like toluene, consider using a more polar solvent like dioxane or THF. The choice of base cation (Na⁺, K⁺, Li⁺) can also significantly influence reaction rates.
-
-
Ligand Inhibition: The pyridine nitrogen on the substrate itself is a ligand and can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[5]
-
Solution: Use bulky ancillary ligands, such as the Buchwald biarylphosphines (XPhos, RuPhos) or Josiphos-type ferrocenyl ligands.[8] Their steric profile can prevent the pyridine substrate from blocking the catalyst's open coordination sites.
-
-
Iodide Inhibition: While the C-I bond is reactive, the resulting iodide anion (I⁻) generated during the reaction can form bridging palladium-iodide dimers that are catalytically inactive or less active, slowing the reaction down.[3][10]
-
Solution: This is a known issue for aryl iodides in Buchwald-Hartwig couplings.[3] Sometimes, simply increasing reaction time or temperature can overcome this. Toluene is often a favored solvent because the iodide salts are less soluble, which can help mitigate their inhibitory effect in the solution phase.[10]
-
Sonogashira Coupling
Q4: My Sonogashira reaction at the C-4 position is giving a low yield and forming a lot of black precipitate (palladium black). What's going wrong?
A4: The formation of palladium black is a clear sign of catalyst decomposition. In Sonogashira couplings, this often happens when the catalytic cycle is disrupted, particularly under copper-free conditions. The key is to maintain the stability of the Pd(0) species.
-
Glaser Homocoupling: The terminal alkyne can couple with itself in the presence of oxygen and a copper co-catalyst, consuming your nucleophile.
-
Base and Solvent Choice: An amine base (e.g., Et₃N, DIPEA) is typically used, which also often serves as the solvent or co-solvent. The base neutralizes the HI generated in the reaction. If the base is insufficient or too weak, the resulting acidic conditions can degrade the catalyst.
-
Solution: Use a sufficient excess of a degassed amine base (at least 3-5 equivalents). Solvents like THF or DMF can be used alongside the amine. For sensitive substrates, a combination of a strong inorganic base (like K₂CO₃) with a catalytic amount of CuI can be effective.[11]
-
Troubleshooting Regioselectivity and Side Reactions
Q5: I am getting a mixture of products, with substitution occurring at the bromine positions as well as the iodine position. How do I improve selectivity for C-4?
A5: This is the most common selectivity challenge. It indicates your reaction conditions are too harsh, overcoming the inherent reactivity difference between the C-I and C-Br bonds.
-
Excessive Temperature/Time: High temperatures provide enough energy to activate the stronger C-Br bonds.
-
Solution: Lower the reaction temperature. Start as low as room temperature or 40-50 °C and slowly increase only if no reaction occurs at the C-I position. Monitor the reaction carefully by TLC or LC-MS and stop it as soon as the mono-substituted product is maximized.
-
-
Overly Active Catalyst System: Highly active modern ligands are excellent for difficult couplings but can sometimes be too reactive for achieving selectivity on a polyhalogenated substrate.
-
Solution: If you are using a very active Buchwald ligand and seeing over-reaction, you may need to de-tune the system. Try a less reactive ligand like PPh₃ or P(o-tolyl)₃, paired with a milder base and lower temperature. The goal is to find a "sweet spot" of reactivity that is just enough to cleave the C-I bond but not the C-Br bonds.
-
References
- 1. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. DSpace [repository.kaust.edu.sa]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Dibromo-4-iodopyridine and 2,4,6-trichloropyridine
Executive Summary
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, halogenated pyridines serve as indispensable building blocks. Their utility is defined by the strategic placement and differential reactivity of halogen substituents, which allow for programmed, site-selective functionalization. This guide presents an in-depth comparative analysis of two highly valuable, yet distinct, polyhalogenated pyridines: 2,6-Dibromo-4-iodopyridine and 2,4,6-trichloropyridine .
The core difference in their synthetic application stems from the nature of their carbon-halogen (C-X) bonds. This compound is a trifunctional scaffold designed for sequential, chemoselective cross-coupling, leveraging the pronounced reactivity difference between its C-I and C-Br bonds.[1][2] In contrast, 2,4,6-trichloropyridine is a highly electron-deficient system where reactivity is primarily dictated by the electronic activation of specific positions, making it a potent substrate for both nucleophilic aromatic substitution (SNAr) and, to a lesser extent, regioselective cross-coupling.[3][4]
This guide will dissect these differences, providing field-proven insights, supporting experimental data, and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
Foundations of Reactivity: Electronic Properties and Bond Dissociation Energies
The reactivity of any aryl halide in common synthetic transformations is governed by two principal factors: the electronic nature of the aromatic ring and the strength of the carbon-halogen bond.
Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of electron-withdrawing halogen atoms further depletes the ring of electron density, making it susceptible to nucleophilic attack and facilitating the oxidative addition step in palladium-catalyzed cross-coupling reactions.[4] Chlorine is more electronegative than bromine, which is more electronegative than iodine. Consequently, the pyridine ring of 2,4,6-trichloropyridine is more electron-deficient than that of this compound.
Carbon-Halogen Bond Strength: The most critical factor for selective functionalization in cross-coupling reactions is the bond dissociation energy (BDE) of the C-X bond. The oxidative addition of a palladium(0) catalyst to a C-X bond is typically the rate-determining step, and its activation energy is inversely related to the bond strength.[5][6] The established order of reactivity is a direct consequence of the C-X bond strengths:
C-I (weaker bond, more reactive) > C-Br ≈ C-OTf > C-Cl (stronger bond, less reactive) [6][7][8]
This fundamental principle is the cornerstone of the synthetic strategies detailed below.
Caption: Relationship between C-X bond strength and cross-coupling reactivity.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-X bonds in these two molecules dictates their behavior in palladium-catalyzed reactions, enabling highly selective transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between organoboron compounds and organic halides, is a cornerstone of modern synthesis.[9][10]
-
This compound: The reaction proceeds with exceptional regioselectivity at the C4 position. The significantly weaker C-I bond undergoes oxidative addition to the palladium catalyst under mild conditions, leaving the two C-Br bonds at the C2 and C6 positions untouched for subsequent functionalization.[6][11] This allows for a programmed, three-step synthesis of unsymmetrical, fully substituted pyridines.
-
2,4,6-trichloropyridine: While less reactive than its bromo and iodo counterparts, this substrate can undergo Suzuki coupling. Reactivity is dictated by electronic factors. The C4 position is the most reactive site due to being para to the ring nitrogen, followed by the equivalent C2 and C6 positions.[3][4] However, achieving selective mono-arylation can be challenging and may require careful optimization to avoid mixtures of products.[12]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Position of Reactivity | Typical Catalyst / Ligand | Base | Conditions | Expected Yield (Mono-arylation) | Reference(s) |
| This compound | C4 (Iodo) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Toluene/H₂O or Dioxane, 80-100 °C | >90% (Selective for C4) | [5][6][11] |
| 2,4,6-trichloropyridine | C4 > C2/C6 | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | Na₂CO₃, K₂CO₃ | Toluene/Ethanol or Dioxane, 100-110 °C | 80-90% (Selective for C4) | [4][12] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between an aryl halide and a terminal alkyne, a valuable transformation for introducing rigid linkers into molecular scaffolds.[13][14]
-
This compound: As with the Suzuki coupling, the reaction occurs with high chemoselectivity at the C4-iodo position.[2][15] Standard Sonogashira conditions (a palladium catalyst with a copper(I) co-catalyst) at or near room temperature are typically sufficient for the selective mono-alkynylation, preserving the C-Br bonds.[8]
-
2,4,6-trichloropyridine: The Sonogashira coupling of aryl chlorides is inherently more challenging than that of bromides or iodides and often requires more forcing conditions or specialized, highly active catalyst systems.[16] The reaction will preferentially occur at the C4 position, but achieving high yields can be difficult without significant optimization.[3]
Table 2: Comparative Performance in Sonogashira Coupling
| Substrate | Position of Reactivity | Typical Catalyst System | Base | Conditions | Expected Yield (Mono-alkynylation) | Reference(s) |
| This compound | C4 (Iodo) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | THF or DMF, Room Temp to 60 °C | >85% (Selective for C4) | [2][8][15] |
| 2,4,6-trichloropyridine | C4 > C2/C6 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF, 80-110 °C (Higher Temp) | Moderate to Good (Optimization Required) | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[17][18]
-
This compound: Selective mono-amination at the C4-iodo position is readily achievable.[15] However, the C-Br bonds are also susceptible to amination, especially with highly active catalysts or at elevated temperatures.[19][20] To functionalize the less reactive C-Br positions, more forcing conditions or more electron-rich phosphine ligands (e.g., Xantphos, XPhos) are typically required.[19][21]
-
2,4,6-trichloropyridine: This substrate is an excellent candidate for C-N bond formation, but the reaction often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism rather than a purely palladium-catalyzed cycle, especially with strong amine nucleophiles. For less nucleophilic amines, a Buchwald-Hartwig protocol can be effective, again with selectivity for the C4 position.[3]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for functionalizing electron-deficient aromatic rings. The pyridine ring, particularly when substituted with multiple halogens, is highly activated for this transformation. The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized anionic intermediate (Meisenheimer complex).[22][23]
-
2,4,6-trichloropyridine: This molecule is exceptionally reactive towards SNAr.[4] The three electron-withdrawing chlorine atoms and the ring nitrogen atoms stabilize the negative charge in the Meisenheimer intermediate. Nucleophilic attack occurs preferentially at the C4 and C6 positions, which are para and ortho to the ring nitrogen, respectively.[22] The C4 position is generally the most reactive site for the first substitution.[24][25]
-
This compound: This substrate is also reactive in SNAr. While the ring is slightly less electron-deficient than its trichloro- counterpart, the leaving group ability of the halogens becomes a key factor (I > Br > Cl). Therefore, nucleophilic attack will be highly favored at the C4 position, leading to the displacement of iodide.
Caption: Regioselectivity in Nucleophilic Aromatic Substitution on Pyridines.
Experimental Protocols & Workflows
The following protocols are representative procedures. Researchers must optimize conditions based on their specific substrates and equipment.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position of this compound
This protocol is designed for the selective arylation of the most reactive C-I bond, leaving the C-Br bonds intact for further transformations.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 2: Selective Nucleophilic Aromatic Substitution on 2,4,6-trichloropyridine
This protocol describes a typical SNAr reaction with an amine nucleophile at the C4 position.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,6-trichloropyridine (1.0 equiv) in a suitable solvent such as ethanol or acetonitrile.
-
Reagent Addition: Add the primary or secondary amine (1.1 equiv) and a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 equiv).
-
Reaction Execution: Heat the mixture to reflux (or a suitable temperature below reflux) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Conclusion and Strategic Recommendations
The choice between This compound and 2,4,6-trichloropyridine is fundamentally a strategic one, dictated by the desired synthetic outcome.
-
Choose this compound for Sequential Cross-Coupling: Its greatest strength lies in the predictable, stepwise functionalization of its three halogenated positions (C4-I, then C2/C6-Br). This makes it the ideal starting material for building complex, unsymmetrically 2,4,6-trisubstituted pyridines, which are highly sought-after scaffolds in medicinal chemistry.[2][26]
-
Choose 2,4,6-trichloropyridine for Nucleophilic Substitution or Symmetrical Functionalization: This substrate excels in SNAr reactions due to its highly electron-deficient ring, providing facile access to 4-substituted and 2,4,6-symmetrically substituted pyridines.[4] While it can be used in cross-coupling, the reactivity of the C-Cl bonds is lower, and achieving selectivity can be more challenging than with its heavier halogen analogues.
By understanding the distinct reactivity profiles detailed in this guide, researchers can harness the full synthetic potential of these versatile building blocks to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. research.rug.nl [research.rug.nl]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. zenodo.org [zenodo.org]
- 26. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 2,6-Dibromo-4-iodopyridine: A Comparative Validation for Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. However, the true potential of this heterocycle is unlocked through precise functionalization, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of building blocks, trihalogenated pyridines stand out for their exceptional versatility.
This guide provides an in-depth validation of 2,6-Dibromo-4-iodopyridine as a premier building block for the synthesis of complex, polysubstituted pyridine derivatives. We will objectively compare its performance against viable alternatives, supported by experimental data, and provide detailed protocols to demonstrate its superior utility in key transformations vital to drug discovery programs.
The Principle of Orthogonal Reactivity: The Tri-Halogen Advantage
The synthetic power of this compound lies in the differential reactivity of its three halogen atoms. In the realm of palladium-catalyzed cross-coupling reactions, the efficiency of the initial oxidative addition step is dictated by the carbon-halogen bond dissociation energy. This creates a well-defined reactivity hierarchy: C-I > C-Br > C-Cl .[3][4]
This compound exploits this principle to its fullest extent. The significantly weaker C-I bond at the 4-position serves as a highly reactive handle for initial, selective functionalization. The more robust C-Br bonds at the 2- and 6-positions remain dormant under these mild conditions, available for subsequent transformations under more forcing conditions. This predictable and sequential reactivity allows for a modular and highly efficient approach to complex, unsymmetrically substituted pyridines.
Caption: Logical workflow for sequential functionalization of this compound.
Comparative Performance in Key Cross-Coupling Reactions
A building block's value is measured by its performance in the most crucial bond-forming reactions used in drug discovery. Here, we compare this compound to common alternatives in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for creating C-C bonds, essential for joining molecular fragments. The primary goal when using a tri-halogenated pyridine is to achieve selective coupling at a single position.
| Building Block | Typical Catalyst System | Selectivity | Representative Yield (C4 Coupling) | Causality and Insights |
| This compound | Pd(PPh₃)₄, K₂CO₃ | Excellent for C4-I | >90% | The high reactivity of the C-I bond allows for clean, selective coupling at the 4-position under standard conditions, leaving the C-Br bonds untouched.[5] |
| 2,6-Dichloro-4-iodopyridine | Pd(PPh₃)₄, K₂CO₃ | Excellent for C4-I | >90% | Similar high selectivity for the C-I bond. The remaining C-Cl bonds are even less reactive than C-Br, offering a wider window for subsequent functionalization.[6][7] |
| 2,6-Dibromopyridine | PdCl₂(dppf), K₃PO₄ | Mixture of mono- and di-substituted | Variable | Lacks a uniquely reactive site. Achieving mono-substitution is challenging and often results in mixtures, complicating purification and lowering yields of the desired product. |
| 2,4,6-Trichloropyridine | Pd(OAc)₂ / SPhos, K₃PO₄ | Poor | Low | Requires more forcing conditions, often leading to a mixture of products or requiring a highly specialized catalyst system to achieve selectivity. |
Sonogashira Coupling (C-C Alkynylation)
The introduction of alkynyl groups via Sonogashira coupling is critical for creating rigid linkers or as handles for click chemistry. Regioselectivity remains paramount.
| Building Block | Typical Catalyst System | Selectivity | Representative Yield (C4 Coupling) | Causality and Insights |
| This compound | PdCl₂(PPh₃)₂, CuI, Et₃N | Excellent for C4-I | >90% | The C-I bond readily undergoes oxidative addition under standard Sonogashira conditions, providing clean and high-yielding access to 4-alkynylpyridines.[6] |
| 2,6-Dichloro-4-iodopyridine | PdCl₂(PPh₃)₂, CuI, Et₃N | Excellent for C4-I | >90% | Performance is comparable to the dibromo-analog, demonstrating the dominance of C-I reactivity.[6][8] |
| 2,4-Dibromopyridine | PdCl₂(PPh₃)₂, CuI, Et₃N | Mixture of regioisomers | Moderate to Good | Prone to forming mixtures of the 4-alkynyl and 2-alkynyl products, as well as di-substituted byproducts, especially with extended reaction times.[3] |
Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of C-N bonds is arguably one of the most important transformations in medicinal chemistry. Here, the goal is often to functionalize the more sterically accessible and electronically activated 2- and 6-positions after an initial C4 coupling.
| Building Block (Post-C4 Coupling) | Typical Catalyst System | Reactivity | Representative Yield (C2/C6 Coupling) | Causality and Insights |
| 4-Aryl-2,6-dibromopyridine | Pd₂(dba)₃, Xantphos, NaOtBu | Good to Excellent | 80-95% | The C-Br bonds are sufficiently reactive for Buchwald-Hartwig amination under standard conditions, allowing for the efficient introduction of a wide range of primary and secondary amines. |
| 4-Aryl-2,6-dichloropyridine | Pd(OAc)₂, RuPhos, K₂CO₃ | Moderate to Good | 70-90% | The C-Cl bonds are significantly less reactive and often require more forcing conditions (higher temperatures, longer reaction times) and specialized, electron-rich phosphine ligands to achieve high conversion.[9] |
Experimental Protocols: A Practical Validation
Trustworthiness in chemical synthesis is built on reproducible, detailed protocols. The following methods are self-validating systems for the key transformations discussed.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol details the selective reaction at the C-I bond, leaving the C-Br bonds intact.
Caption: General experimental workflow for selective Suzuki-Miyaura coupling.
Methodology:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-2,6-dibromopyridine product.
Protocol 2: Sequential Buchwald-Hartwig Amination at C2/C6
This protocol uses the product from Protocol 1 to install amine functionalities at the remaining positions.
Caption: General experimental workflow for sequential Buchwald-Hartwig amination.
Methodology:
-
To a flame-dried Schlenk tube, add the 4-Aryl-2,6-dibromopyridine (1.0 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (2.5 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (Argon) three times.
-
Add anhydrous toluene, followed by the desired amine (2.2 equiv).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with dichloromethane (DCM) and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Filter the mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate and purify the crude residue by flash column chromatography to yield the final 2,4,6-trisubstituted pyridine.
Application in Drug Discovery: The Kinase Inhibitor Scaffold
The 2,4,6-trisubstituted pyridine core, readily accessible from this compound, is a well-established "privileged scaffold" for the design of protein kinase inhibitors.[6] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The three distinct substitution vectors on the pyridine ring allow for the precise tuning of interactions within the ATP-binding pocket of a target kinase, optimizing potency and selectivity.
Caption: Intervention point of a pyridine-based kinase inhibitor in a signaling pathway.
The R⁴ group can be tailored to target the "hinge-binding" region, the R² group can extend into a hydrophobic pocket, and the R⁶ group can be modified to improve solubility and pharmacokinetic properties. The modular synthesis enabled by this compound is therefore a powerful engine for lead optimization in kinase inhibitor drug discovery programs.
Final Assessment
This compound is a superior building block for the synthesis of complex, polysubstituted pyridines. Its key advantages are:
-
Predictable Regioselectivity: The dominant reactivity of the C-I bond allows for clean, high-yielding functionalization at the 4-position.
-
Modular Synthesis: Enables a sequential approach to building molecular complexity, streamlining the synthesis of 2,4,6-trisubstituted pyridines.
-
Balanced Reactivity: The C-Br bonds offer a "just right" level of reactivity for subsequent transformations, being more readily functionalized than C-Cl bonds without compromising the stability of the intermediate.
For researchers and drug development professionals, leveraging this compound can accelerate discovery timelines by simplifying synthetic routes, improving yields, and providing reliable access to privileged chemical scaffolds.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Polyhalogenated Pyridines
For researchers, scientists, and professionals in drug development, the functionalization of the pyridine scaffold is a foundational element in the synthesis of a vast array of pharmaceuticals and functional materials. Polyhalogenated pyridines, with their multiple reaction sites, offer a versatile platform for molecular elaboration. However, achieving selective C-C and C-N bond formation at a specific position on the pyridine ring presents a significant synthetic challenge. The choice of the palladium catalyst system is paramount in navigating the intricate reactivity of these substrates to achieve desired regioselectivity and high yields.
This guide provides an in-depth comparison of palladium catalysts for the cross-coupling of polyhalogenated pyridines. We will delve into the nuances of catalyst selection, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.
The Challenge of Regioselectivity in Polyhalogenated Pyridines
The pyridine nitrogen atom profoundly influences the electronic landscape of the ring, rendering the α- (C2, C6) and γ- (C4) positions more electron-deficient and, consequently, generally more susceptible to oxidative addition by a Pd(0) catalyst.[1] However, this inherent electronic preference can be modulated or even overridden by a combination of steric effects, the nature of the halogen (I > Br > Cl), and, most critically, the choice of the palladium catalyst and its associated ligands.[1][2] The ability to selectively functionalize one halogen over another is the key to unlocking the full synthetic potential of polyhalogenated pyridines.
Comparative Analysis of Palladium Catalyst Systems
The success of a cross-coupling reaction on a polyhalogenated pyridine hinges on the careful selection of the palladium precursor and, more importantly, the ligand. The ligand sphere around the palladium center dictates its reactivity, stability, and steric profile, thereby influencing the regiochemical outcome of the reaction.
Traditional vs. Modern Catalysts
For routine couplings of more reactive halopyridines (iodides and bromides), traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) can provide satisfactory to excellent yields.[2][3] However, for the less reactive and more sterically hindered chloropyridines, or when precise regioselectivity is required for di- or tri-halogenated substrates, more advanced catalyst systems are often necessary.[2] These modern catalysts typically employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbenes (NHCs).[2][4][5]
Data-Driven Comparison of Catalyst Performance
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with polyhalogenated pyridines, based on literature data.
Table 1: Suzuki-Miyaura Coupling of Dihalopyridines
| Dihalopyridine | Boronic Acid | Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better | [6] |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High | [6] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd-PEPPSI-IPr | IPr | NaOAc/Na₂CO₃ | - | High | - | C4-arylated (~99:1 selectivity) | High | [7] |
| 2,4-Dichloropyridine | Phenylboronic acid | PdCl₂ (ligand-free) | - | - | - | High | - | C4-arylated (>99:1 selectivity) | High | [7] |
Table 2: Buchwald-Hartwig Amination of Halogenated Pyridines
| Halopyridine | Amine | Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Product | Yield (%) | Ref. |
| 2,5-Diiodopyrazine | Morpholine | Pd(OAc)₂ | X-Phos | NaOt-Bu | Toluene | - | Mono-aminated | High | [8] |
| Aryl Halides | Primary/Secondary Amines | - | Bulky, electron-rich phosphines | Strong | Anhydrous, deoxygenated | - | Aryl Amines | Generally High | [9][10][11] |
Table 3: Sonogashira Coupling of Halogenated Pyridines
| Halopyridine | Alkyne | Catalyst / Precursor | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 2-amino-3-alkynylpyridines | 72-96 |[12][13] | | 2,5-Diiodopyrazine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | - | - | - | - | Di-alkynylated | High |[8] |
Mechanistic Insights and Rationale for Catalyst Selection
The choice of catalyst is a strategic decision rooted in the fundamental steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki) or amine coordination (for Buchwald-Hartwig), and reductive elimination.
The Role of Ligands in Controlling Reactivity and Selectivity
Bulky and electron-rich ligands, such as the biarylphosphine ligands developed by Buchwald (e.g., SPhos, XPhos), accelerate the rates of oxidative addition and reductive elimination.[11] This is particularly crucial for the activation of less reactive C-Cl bonds. The steric bulk of these ligands can also play a decisive role in regioselectivity by favoring catalyst coordination to the less sterically hindered halogen.
N-heterocyclic carbenes (NHCs) are another class of highly effective ligands that form very stable and active palladium complexes.[5] Their strong σ-donating ability enhances the electron density at the palladium center, facilitating oxidative addition. The PEPPSI-IPr catalyst, for instance, has shown remarkable selectivity for the C4-position in the Suzuki coupling of 2,4-dichloropyridine.[7]
Interestingly, in some cases, "ligand-free" conditions, which are thought to involve the formation of palladium nanoparticles, can lead to unconventional and highly selective transformations.[7] This highlights that catalyst speciation plays a critical role in determining the reaction outcome.
Visualizing the Catalytic Cycle
A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is depicted below. The specific nature of the ligand (L) and the pyridine substrate will influence the kinetics of each step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are representative, detailed experimental protocols for key cross-coupling reactions of polyhalogenated pyridines.
Protocol 1: Mono-arylation of 2,6-Dibromopyridine via Suzuki-Miyaura Coupling
This protocol is adapted from procedures that favor mono-substitution, often by controlling stoichiometry and reaction time.[6]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed toluene/water mixture (e.g., 10:1)
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2,6-dibromopyridine and the arylboronic acid in the toluene/water mixture.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the base (K₃PO₄), palladium precursor (Pd(OAc)₂), and ligand (SPhos) to the reaction mixture under a counterflow of inert gas.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.
-
After cooling to room temperature, perform an aqueous work-up. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Polyhalogenated Heterocycle
This protocol is a general procedure for the amination of aryl halides.[8]
Materials:
-
Polyhalogenated pyridine/pyrazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
X-Phos (4 mol%)
-
Anhydrous, deoxygenated toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor, ligand, and base under an inert atmosphere.
-
Add the polyhalogenated heterocycle and the amine, followed by the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring. The reaction temperature and time will depend on the specific substrates.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: A standard experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of polyhalogenated pyridines is a powerful and versatile tool in modern organic synthesis. While traditional catalysts remain effective for certain applications, the development of sophisticated ligands has significantly expanded the scope and selectivity of these transformations, enabling the controlled functionalization of even challenging substrates like dichloropyridines.
Future research will likely focus on the development of even more active and selective catalysts that can operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems. A deeper understanding of the subtle interplay between substrate, catalyst, and reaction conditions will continue to drive innovation in this critical area of chemical synthesis.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Regioselectivity of 2,6-Dibromo-4-iodopyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, polyhalogenated heterocycles are invaluable building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. Among these, 2,6-Dibromo-4-iodopyridine offers a unique platform for sequential and site-selective functionalization. The distinct electronic properties and bond dissociation energies of its carbon-halogen bonds provide a predictable roadmap for synthetic transformations. This guide offers an in-depth comparison of the regioselectivity of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The Principle of Regioselectivity: A Tale of Two Bonds
The remarkable regioselectivity observed in the cross-coupling reactions of this compound is fundamentally governed by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cycles, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The energy barrier for this step is directly related to the strength of the carbon-halogen bond.[1] The established order of reactivity for halogens is I > Br > Cl, a direct consequence of their bond dissociation energies (C-I < C-Br < C-Cl).[2]
For this compound, the C-I bond at the 4-position is significantly weaker and thus more susceptible to oxidative addition than the two C-Br bonds at the 2- and 6-positions.[3] This inherent reactivity difference allows for highly selective functionalization at the C-4 position under carefully controlled, milder conditions, leaving the C-Br bonds available for subsequent transformations under more forcing conditions.
Caption: Reactivity hierarchy of carbon-halogen bonds in Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. When applied to this compound, this reaction demonstrates excellent regioselectivity for the C-4 position.
Expected Outcome: The reaction with an arylboronic acid will yield the 4-aryl-2,6-dibromopyridine as the major product, with minimal formation of the 2-aryl or 2,6-diaryl species under controlled conditions. This high selectivity makes it an ideal first step in a sequential coupling strategy.
| Parameter | Typical Condition | Expected Yield (C-4 Coupling) | Regioselectivity (C-4:C-2) |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 85-95% | >98:2 |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | ||
| Solvent | Dioxane/H₂O, Toluene, DMF | ||
| Temperature | 80-100 °C |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).[4]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).[4]
-
Solvent Addition: Add a degassed solvent mixture, such as 4:1 dioxane/water, via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Caption: General workflow for selective Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic rings. Similar to the Suzuki reaction, it exhibits high regioselectivity for the C-I bond of this compound.
Expected Outcome: Coupling with a terminal alkyne will selectively produce 4-alkynyl-2,6-dibromopyridine. The reaction is typically carried out under mild conditions, often at room temperature, which further favors the reaction at the more labile C-I bond.[5] A common side reaction to be mindful of is the Glaser homocoupling of the terminal alkyne, which can be minimized by maintaining strictly anaerobic conditions.[6]
| Parameter | Typical Condition | Expected Yield (C-4 Coupling) | Regioselectivity (C-4:C-2) |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 80-90% | >99:1 |
| Co-catalyst | CuI | ||
| Base | Et₃N, DIPEA | ||
| Solvent | THF, DMF | ||
| Temperature | Room Temperature to 60 °C |
Representative Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[7]
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent such as THF, followed by an amine base like triethylamine (2-3 equiv.).[7]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is washed with saturated aqueous NH₄Cl, dried, and concentrated.
-
Purification: The desired product is isolated by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals. The inherent reactivity hierarchy of the halogens in this compound again dictates a strong preference for amination at the C-4 position.
Expected Outcome: The reaction with a primary or secondary amine will selectively yield the 4-amino-2,6-dibromopyridine derivative. Achieving high selectivity often requires careful selection of the ligand and base, as more reactive catalyst systems or harsh conditions could lead to competing reactions at the C-Br positions.[6]
| Parameter | Typical Condition | Expected Yield (C-4 Coupling) | Regioselectivity (C-4:C-2) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 75-85% | >95:5 |
| Ligand | Xantphos, BINAP, XPhos | ||
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | ||
| Solvent | Toluene, Dioxane | ||
| Temperature | 80-120 °C |
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-2.0 equiv.).[6]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture with stirring to a temperature typically between 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent.
-
Purification: The organic layer is dried and concentrated, and the crude product is purified by flash column chromatography.
Caption: The oxidative addition step determines regioselectivity.
Comparative Summary and Conclusion
This compound is an exemplary substrate for demonstrating predictable regioselectivity in palladium-catalyzed cross-coupling reactions. The significantly higher reactivity of the C-I bond over the C-Br bonds allows for the selective functionalization at the C-4 position across Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
-
Suzuki-Miyaura Coupling: Offers a reliable method for C-C bond formation with high yields and excellent selectivity.
-
Sonogashira Coupling: Provides efficient access to 4-alkynylpyridines under mild conditions, though care must be taken to avoid alkyne homocoupling.
-
Buchwald-Hartwig Amination: Enables the selective formation of C-N bonds, a critical transformation for the synthesis of biologically active molecules.
In all cases, the key to achieving high regioselectivity lies in the careful control of reaction conditions. Milder temperatures, shorter reaction times, and judicious choice of catalyst, ligand, and base will favor the kinetic product derived from the activation of the C-I bond. The resulting 4-substituted-2,6-dibromopyridines are themselves versatile intermediates, poised for further diversification at the less reactive C-Br positions. This predictable and controllable reactivity makes this compound a powerful tool in the arsenal of the synthetic chemist.
References
- 1. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Alchemist's Guide to Trisubstituted Pyridines: A Comparative Analysis of Alternatives to 2,6-Dibromo-4-iodopyridine for Sequential Cross-Coupling
Introduction: The Enduring Quest for Polysubstituted Pyridines
In the intricate world of medicinal chemistry and materials science, the pyridine scaffold reigns supreme. Its presence in a vast array of biologically active molecules and functional materials underscores the perpetual need for efficient and selective methods to construct polysubstituted pyridine derivatives. For decades, chemists have relied on a select group of polyhalogenated pyridines as versatile starting materials for sequential cross-coupling reactions, enabling the precise installation of diverse functionalities. Among these, 2,6-dibromo-4-iodopyridine has long been a workhorse, prized for the differential reactivity of its halogen atoms. The highly reactive C-I bond at the 4-position readily participates in a variety of palladium-catalyzed cross-coupling reactions under mild conditions, leaving the less reactive C-Br bonds at the 2- and 6-positions available for subsequent transformations.
However, the ever-evolving landscape of chemical synthesis demands a broader palette of building blocks. The limitations of a single substrate, whether due to cost, availability, or specific reactivity profiles, necessitate a thorough understanding of viable alternatives. This guide provides a comprehensive comparison of practical alternatives to this compound for sequential cross-coupling reactions. We will delve into the reactivity, scope, and practical considerations of these alternatives, supported by experimental data and detailed protocols to empower researchers in their pursuit of novel molecular architectures.
The Archetype: Understanding the Reactivity of this compound
The utility of this compound hinges on the well-established hierarchy of halogen reactivity in palladium-catalyzed cross-coupling reactions: I > Br > Cl. This differential reactivity allows for a stepwise functionalization strategy. The initial, more facile coupling occurs at the C4-iodo position, followed by reactions at the C2 and C6-bromo positions, which typically require more forcing conditions.
dot graph "Sequential_Coupling_Strategy" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"this compound" [fillcolor="#FBBC05"]; "Step1" [label="Mild Pd Coupling\n(e.g., Suzuki, Sonogashira)", shape=ellipse, fillcolor="#FFFFFF"]; "Intermediate" [label="4-Substituted-2,6-dibromopyridine"]; "Step2" [label="Harsher Pd Coupling\n(e.g., Buchwald-Hartwig, Suzuki)", shape=ellipse, fillcolor="#FFFFFF"]; "Product" [label="2,4,6-Trisubstituted Pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" -> "Step1" -> "Intermediate"; "Intermediate" -> "Step2" -> "Product";
caption [label="Sequential cross-coupling with this compound.", shape=plaintext, fontcolor="#5F6368"]; } enddot
Caption: General strategy for sequential cross-coupling using this compound.
This predictable regioselectivity has made it an invaluable tool for the synthesis of complex pyridine-containing molecules. However, the exploration of alternative scaffolds can offer advantages in terms of reactivity tuning, cost-effectiveness, and access to novel chemical space.
Comparative Analysis of Key Alternatives
This section provides a head-to-head comparison of prominent alternatives to this compound, focusing on their performance in key palladium-catalyzed cross-coupling reactions.
2,6-Dichloro-4-iodopyridine: A Cost-Effective and Highly Reactive Alternative
2,6-Dichloro-4-iodopyridine stands out as a highly attractive alternative due to its similar reactivity profile and often lower cost.[1] The foundational principle of differential halogen reactivity (I > Cl) remains the cornerstone of its synthetic utility.[1] The C4-iodo bond is readily displaced in various cross-coupling reactions, leaving the C2 and C6-chloro positions for subsequent functionalization under more forcing conditions.[1]
Data Presentation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following table summarizes representative data for the selective coupling at the C4-position.
| Starting Material | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-Aryl Product | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [2] |
| 2,6-Dichloro-4-iodopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 110 | - | ~83 | |
| 2-Bromo-4-iodopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | [3] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of 2,6-Dichloro-4-iodopyridine
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 2,6-dichloro-4-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and ethanol.
-
Reaction: Heat the mixture to 110 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
dot graph "Suzuki_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Reagents" { label = "Reagent Assembly"; bgcolor="#E8F0FE"; "Halopyridine" [label="2,6-Dichloro-4-iodopyridine"]; "Boronic_Acid" [label="Arylboronic Acid"]; "Base" [label="Na2CO3"]; "Catalyst" [label="Pd(PPh3)4"]; "Solvent" [label="Toluene/Ethanol"]; }
"Reaction_Vessel" [label="Inert Atmosphere\n(Schlenk Flask)", shape=cylinder, fillcolor="#FFFFFF"]; "Heating" [label="Heat to 110 °C", shape=cds, fillcolor="#FFFFFF"]; "Workup" [label="Aqueous Workup &\nPurification", shape=folder, fillcolor="#FFFFFF"]; "Product" [label="4-Aryl-2,6-dichloropyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Halopyridine" -> "Reaction_Vessel"; "Boronic_Acid" -> "Reaction_Vessel"; "Base" -> "Reaction_Vessel"; "Catalyst" -> "Reaction_Vessel"; "Solvent" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Heating" -> "Workup" -> "Product";
caption [label="Experimental workflow for Suzuki-Miyaura coupling.", shape=plaintext, fontcolor="#5F6368"]; } enddot
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
2-Bromo-4-iodopyridine: A Platform for Sequential Di-functionalization
For applications requiring the synthesis of 2,4-disubstituted pyridines, 2-bromo-4-iodopyridine is an excellent choice.[3][4] The pronounced reactivity difference between the C-I and C-Br bonds allows for highly selective sequential couplings.[4]
Data Presentation: Sonogashira Coupling
The Sonogashira coupling is a powerful tool for introducing alkyne functionalities.
| Starting Material | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-Alkynyl Product | Reference |
| 2-Bromo-4-iodopyridine | PdCl₂(PPh₃)₂ | CuI | Et₃N / DMF | 60 | 6 | 85-95 | [2] | |
| 2,6-Dichloro-4-iodopyridine | - | - | - | - | - | - | Data not readily available | |
| 2,4-Dibromopyridine | - | - | - | - | - | - | Prone to mixtures | [4] |
Experimental Protocol: Selective Sonogashira Coupling of 2-Bromo-4-iodopyridine
-
Reaction Setup: To a solution of 2-bromo-4-iodopyridine (1.0 equiv.) in a mixture of Et₃N and DMF, add the terminal alkyne (1.2 equiv.).[2]
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (5-10 mol%).[2]
-
Reaction: Stir the mixture at 60 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution, followed by brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Dihalopyridines without Iodine: Leveraging Ligand Control and Reaction Conditions
While the C-I bond provides a convenient handle for selective coupling, dihalopyridines lacking iodine, such as 2,4-dichloropyridine, can also be employed for sequential functionalization.[5] In these cases, selectivity is often governed by more subtle electronic and steric effects, and can be influenced by the choice of catalyst, ligand, and reaction conditions.[6] For instance, the inherent reactivity of the C2 position in 2,4-dichloropyridines is typically higher in Pd-catalyzed cross-couplings.[5] However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to invert this selectivity, favoring coupling at the C4 position.[5]
Data Presentation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital reaction for the formation of C-N bonds.
| Starting Material | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-Amino Product | Reference |
| 2-Bromo-4-iodopyridine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 80-110 | 6-18 | 80-95 | [3] |
| 2,4-Dibromopyridine | - | - | - | - | - | Can lead to mixtures | [4] |
Mechanistic Insights: The "Why" Behind the Selectivity
The regioselectivity observed in the sequential cross-coupling of polyhalogenated pyridines is primarily dictated by the relative rates of oxidative addition of the different C-X bonds to the Pd(0) catalyst. The C-I bond is significantly weaker than C-Br and C-Cl bonds, leading to a lower activation energy for oxidative addition and thus a faster reaction rate under milder conditions.
dot graph "Oxidative_Addition_Mechanism" { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"Pd0L2" [label="Pd(0)L₂"]; "C-I_Bond" [label="R-I"]; "C-Br_Bond" [label="R-Br"]; "C-Cl_Bond" [label="R-Cl"]; "Transition_State_I" [label="[L₂Pd---I---R]‡", shape=box, style=dashed]; "Transition_State_Br" [label="[L₂Pd---Br---R]‡", shape=box, style=dashed]; "Transition_State_Cl" [label="[L₂Pd---Cl---R]‡", shape=box, style=dashed]; "Product_I" [label="L₂Pd(I)(R)"]; "Product_Br" [label="L₂Pd(Br)(R)"]; "Product_Cl" [label="L₂Pd(Cl)(R)"];
subgraph "cluster_Energy" { label="Activation Energy"; bgcolor="#F1F3F4"; "Energy_I" [label="ΔG‡ (low)"]; "Energy_Br" [label="ΔG‡ (medium)"]; "Energy_Cl" [label="ΔG‡ (high)"]; }
"Pd0L2" -> "C-I_Bond" -> "Transition_State_I" -> "Product_I"; "Pd0L2" -> "C-Br_Bond" -> "Transition_State_Br" -> "Product_Br"; "Pd0L2" -> "C-Cl_Bond" -> "Transition_State_Cl" -> "Product_Cl"; "Transition_State_I" -> "Energy_I" [style=invis]; "Transition_State_Br" -> "Energy_Br" [style=invis]; "Transition_State_Cl" -> "Energy_Cl" [style=invis];
caption [label="Relative activation energies for oxidative addition.", shape=plaintext, fontcolor="#5F6368"]; } enddot
Caption: Simplified energy profile for the oxidative addition step.
In cases where identical halogens are present, such as in 2,4-dichloropyridine, the electronic properties of the pyridine ring come into play. The position ortho to the nitrogen (C2) is generally more electron-deficient and thus more susceptible to oxidative addition. However, as demonstrated in the literature, this inherent preference can be overridden by the choice of a sterically demanding ligand, which can favor approach to the less hindered C4 position.[5][6]
Conclusion: Expanding the Synthetic Chemist's Toolkit
While this compound remains a valuable and reliable building block, a comprehensive understanding of its alternatives is crucial for the modern synthetic chemist. 2,6-Dichloro-4-iodopyridine offers a cost-effective and highly reactive substitute with a similar functionalization strategy. For the targeted synthesis of disubstituted pyridines, 2-bromo-4-iodopyridine provides a platform for clean and selective sequential couplings. Furthermore, the judicious use of ligand control and optimized reaction conditions can unlock the potential of dihalopyridines lacking an iodine atom, providing access to a broader range of substitution patterns. By considering the specific goals of a synthetic campaign—be it cost, desired substitution pattern, or the need for orthogonal reactivity—researchers can now make a more informed decision in their choice of starting material, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Suzuki Reactions with 2,6-Dibromo-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated pyridines is a critical endeavor in the synthesis of pharmaceuticals and functional materials. Among these, 2,6-Dibromo-4-iodopyridine presents a unique scaffold with three distinct halogen atoms, offering a versatile platform for sequential cross-coupling reactions. The Suzuki-Miyaura reaction, a Nobel Prize-winning method for carbon-carbon bond formation, is a cornerstone of modern synthetic chemistry.[1] Understanding the kinetics of this reaction with substrates like this compound is paramount for optimizing reaction conditions, maximizing yields, and controlling regioselectivity.
This guide provides an in-depth comparison of catalytic systems and reaction parameters for the Suzuki coupling of this compound, with a focus on the kinetic aspects that govern the reaction's outcome. We will explore the causality behind experimental choices and provide data-driven insights to inform your synthetic strategies.
The Decisive Role of Halogen Reactivity
The inherent reactivity of the carbon-halogen bonds in this compound is the primary determinant of regioselectivity in palladium-catalyzed cross-coupling reactions. The established order of reactivity is C-I > C-Br > C-Cl.[2] This hierarchy stems from the differences in bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a Pd(0) catalyst.[2][3] This fundamental principle allows for the selective functionalization of the 4-position, leaving the two C-Br bonds at the 2- and 6-positions available for subsequent transformations.
Comparative Performance of Catalytic Systems
The choice of the palladium catalyst and associated ligands is crucial in modulating the kinetics and, consequently, the selectivity of the Suzuki reaction. While traditional catalysts like Pd(PPh₃)₄ are often effective for couplings involving aryl iodides, more advanced systems employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can offer superior performance, especially when dealing with more challenging substrates or when precise control over selectivity is required.[4]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Kinetic Insights |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-100 | 4-12 | 85-95 | Standard, reliable conditions for C-I coupling.[3][5] The reaction rate is often limited by the oxidative addition step. |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 8-16 | 90-98 | The bidentate dppf ligand can stabilize the palladium center, potentially accelerating the reductive elimination step.[4] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 2-8 | ~90-98 | The bulky and electron-rich SPhos ligand promotes rapid oxidative addition, leading to shorter reaction times.[3] |
| Pd(PEPPSI)(IPr) | IPr (NHC) | K₂CO₃ | Dioxane | 80 | 12-24 | >85 | NHC ligands are known to form highly stable and active catalysts, often allowing for lower catalyst loadings and milder conditions.[6][7] |
This data is a synthesis of typical results for analogous polyhalogenated pyridine systems and serves as a general guide.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[8] The overall rate of the reaction is determined by the slowest of these steps, known as the rate-determining step.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Theoretical Reactivity of Halogenated Pyridines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the reactivity of halogenated pyridines is of paramount importance. These heterocycles are key building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2][3][4] The introduction of halogen atoms onto the pyridine ring profoundly influences its electronic properties and, consequently, its reactivity in crucial bond-forming reactions.[1][5][6] This guide provides an in-depth theoretical examination of the reactivity of halogenated pyridines, comparing computational models with experimental data to offer a predictive framework for synthetic chemists.
The Dual Role of Halogens: Inductive vs. Resonance Effects
The reactivity of halogenated pyridines is a delicate balance of inductive and resonance effects. Halogens are more electronegative than carbon, leading to a net electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic aromatic substitution (EAS) and activates it for nucleophilic aromatic substitution (SNAr).[3][7] Conversely, the lone pairs on the halogen atom can participate in resonance, donating electron density back to the ring (+R effect). The interplay of these opposing effects, which varies depending on the halogen and its position, governs the overall reactivity and regioselectivity of reactions.
Computational Approaches to Unraveling Reactivity
Theoretical chemistry provides powerful tools to dissect these electronic effects and predict the reactivity of halogenated pyridines. Density Functional Theory (DFT) has emerged as a widely used and reliable method for these investigations, offering a good balance between accuracy and computational cost.[8][9][10]
Common DFT Functionals and Basis Sets
A popular choice for studying pyridine derivatives is the B3LYP functional combined with a basis set such as 6-31G(d).[8][9] More advanced functionals like ωB97X-D and basis sets like def2-QZVPP are employed for higher accuracy, especially when modeling reaction mechanisms and transition states.[7] The choice of the computational method is crucial and should be validated against experimental data whenever possible.[8]
Workflow for Computational Reactivity Analysis
A typical computational workflow for assessing the reactivity of a halogenated pyridine involves several key steps:
Caption: A generalized workflow for the computational analysis of halogenated pyridine reactivity.
Key Reactivity Descriptors from Theoretical Calculations
Several calculated parameters serve as reliable descriptors of reactivity:
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyridines, the nitrogen atom is typically the most electron-rich site, while the carbon atoms attached to halogens become more electron-deficient and thus more susceptible to nucleophilic attack.[5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and intramolecular charge delocalization.[5] This can quantify the electron-withdrawing or -donating character of substituents and its effect on the aromatic ring.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO can be related to the chemical reactivity and kinetic stability of the molecule.[11]
Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Deep Dive
SNAr is a cornerstone reaction for the functionalization of halogenated pyridines.[12] The electron-deficient nature of the pyridine ring, further enhanced by halogen substitution, facilitates the attack of nucleophiles.[7]
The Classical Two-Step vs. Concerted Mechanisms
The traditional SNAr mechanism proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate. However, recent computational and experimental studies have revealed that a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single step, is also possible, particularly with less activating leaving groups like chloride and bromide.[13]
Caption: Comparison of the two-step and concerted SNAr reaction pathways.
Influence of Halogen Type and Position on SNAr Reactivity
The nature and position of the halogen atom significantly impact the rate and regioselectivity of SNAr reactions.
-
Leaving Group Ability: In classical SNAr reactions where the first step is rate-determining, the leaving group order is typically F > Cl ≈ Br > I.[14] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack. However, in some cases, particularly with pyridinium ions, a different leaving group order is observed, suggesting a change in the rate-determining step.[14][15]
-
Positional Effects: The position of the halogen on the pyridine ring is critical. The 2- and 4-positions are generally more reactive towards nucleophilic substitution than the 3-position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[4][7]
Table 1: Comparison of Calculated Activation Barriers for Nucleophilic Attack on Halogenated Pyridines
| Halogenated Pyridine | Nucleophile | Position of Attack | Calculated Activation Barrier (kcal/mol) | Reference |
| 2-Fluoropyridine | NH3 | C2 | 25.8 | Fictional Data for Illustration |
| 4-Fluoropyridine | NH3 | C4 | 24.5 | Fictional Data for Illustration |
| 2-Chloropyridine | NH3 | C2 | 28.2 | Fictional Data for Illustration |
| 4-Chloropyridine | NH3 | C4 | 27.1 | Fictional Data for Illustration |
Note: The data in this table is illustrative and intended to demonstrate the type of information that can be obtained from computational studies. Actual values will vary depending on the specific reaction and level of theory.
Experimental Validation of Theoretical Predictions
While theoretical calculations provide invaluable insights, experimental validation is crucial to confirm the predicted reactivity patterns.[8]
Experimental Protocol for a Comparative Reactivity Study
The following protocol outlines a general approach for experimentally comparing the reactivity of different halogenated pyridines in an SNAr reaction.
Objective: To compare the reaction rates of 2-fluoropyridine and 2-chloropyridine with piperidine.
Materials:
-
2-Fluoropyridine
-
2-Chloropyridine
-
Piperidine
-
Anhydrous solvent (e.g., DMSO or DMF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In separate, oven-dried reaction vials, prepare solutions of 2-fluoropyridine (0.1 M) and 2-chloropyridine (0.1 M) in the chosen anhydrous solvent containing the internal standard.
-
Initiation: At time t=0, add a solution of piperidine (0.2 M) in the same solvent to each reaction vial.
-
Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by diluting it with a suitable solvent (e.g., diethyl ether) and washing with water.
-
Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the starting material and the product.
-
Data Analysis: Plot the concentration of the starting material versus time to determine the reaction rate for each halogenated pyridine. The relative rates will provide an experimental measure of their comparative reactivity.
Late-Stage Functionalization: The Importance of Selective Halogenation
The ability to selectively introduce a halogen atom at a specific position on a complex pyridine-containing molecule is a significant challenge in synthetic chemistry.[2][7] Computational studies can play a crucial role in designing new reagents and reaction conditions for regioselective halogenation.[3][7] For instance, computational modeling has been used to understand the mechanism of C-H halogenation reactions and to predict the regioselectivity of these transformations.[3]
Conclusion
The theoretical study of halogenated pyridine reactivity, particularly through DFT calculations, offers a powerful predictive tool for chemists. By understanding the interplay of electronic effects and reaction mechanisms, researchers can make more informed decisions in the design and execution of synthetic strategies. The synergy between computational modeling and experimental validation is key to advancing our ability to manipulate these important heterocyclic building blocks for the development of new medicines and materials.
References
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A theoretical study on protonation of some halogen substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
benchmarking 2,6-Dibromo-4-iodopyridine against other dihalopyridines in catalysis
An Objective Guide to the Catalytic Applications of 2,6-Dibromo-4-iodopyridine and Other Dihalopyridines
For researchers, scientists, and professionals in drug development, the synthesis of functionalized pyridine derivatives is a critical task. These nitrogen-containing heterocycles are prevalent scaffolds in pharmaceuticals and advanced materials.[1][2] Dihalopyridines serve as versatile and readily available building blocks for creating complex molecular architectures through transition metal-catalyzed cross-coupling reactions.[3] Among these, this compound stands out due to its unique electronic and steric properties, which allow for exceptional control over regioselectivity.
This guide provides an in-depth, objective comparison of this compound against other common dihalopyridines in key catalytic processes. We will delve into the mechanistic principles governing their reactivity, present comparative performance data, and provide detailed experimental protocols to support your research and development efforts.
The Principle of Regioselective Catalysis with Tri-substituted Halopyridines
The utility of this compound in sequential, site-selective catalysis hinges on the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and rate-determining step of the catalytic cycle is typically the oxidative addition of the organohalide to the low-valent metal center (e.g., Pd(0)).[4][5] The activation barrier for this step is directly related to the carbon-halogen bond dissociation energy. The established reactivity trend is C-I > C-Br > C-Cl.[6]
This reactivity hierarchy is the cornerstone of the compound's predictable performance. The carbon-iodine bond at the 4-position is significantly weaker and therefore more susceptible to oxidative addition than the two carbon-bromine bonds at the 2- and 6-positions. This allows for selective functionalization at the C-4 position under mild conditions, leaving the C-Br bonds intact for subsequent, more forcing transformations.[7] This inherent and predictable regioselectivity provides a distinct advantage over symmetrically substituted dihalopyridines like 2,6-dibromopyridine or 2,6-dichloropyridine, where achieving mono-functionalization often leads to mixtures of products and requires careful control of stoichiometry and reaction conditions.[7][8]
Comparative Performance in Cross-Coupling Reactions
The choice of dihalopyridine substrate profoundly impacts reaction efficiency, selectivity, and scope. The following tables summarize the performance of this compound in comparison to other representative dihalopyridines in cornerstone catalytic reactions.
Table 1: Benchmarking in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for C-C bond formation. With this compound, the reaction proceeds with high fidelity at the 4-position.
| Substrate | Coupling Partner | Catalyst System | Base | Yield (at C-4) | Comments | Reference(s) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | >90% | Excellent regioselectivity for the C-I bond. C-Br bonds remain for further functionalization. | [7] |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | ~70-85% | Harsher conditions often required. Mono- and di-substitution can be difficult to control. | [9][10] |
| 2,6-Dibromopyridine | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | ~80-95% | Mono-substitution can be achieved but often requires careful control of stoichiometry to avoid di-arylation. | [8] |
| 2,6-Difluoropyridine | Phenylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Variable | C-F bond activation is challenging and requires specialized, often expensive, ligands and harsher conditions. | [11][12] |
Table 2: Benchmarking in Sonogashira Coupling
The Sonogashira coupling is essential for introducing alkyne moieties. The high reactivity of the C-I bond in this compound is particularly advantageous here.[13]
| Substrate | Coupling Partner | Catalyst System | Base | Yield (at C-4) | Comments | Reference(s) |
| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | >95% | Highly selective coupling at room temperature, preserving the C-Br bonds. | [6][7] |
| 2,6-Dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Low to moderate | Requires high temperatures and often results in low yields due to the inertness of the C-Cl bond. | [14] |
| 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Good to excellent | Selective mono-alkynylation is possible but can be complicated by the formation of the di-alkynylated product. | [8] |
Experimental Design and Methodologies
To ensure scientific integrity, every protocol must be robust and reproducible. Below is a representative workflow and a detailed protocol for the regioselective Sonogashira coupling, which exemplifies the advantages of this compound.
General Experimental Workflow
The logical flow for a typical palladium-catalyzed cross-coupling experiment is depicted below. The emphasis on maintaining an inert atmosphere is critical, as oxygen can deactivate the Pd(0) catalyst, leading to the formation of palladium black and halting the reaction.[6]
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Detailed Protocol: Regioselective Sonogashira Coupling
This protocol is designed for the selective mono-alkynylation of this compound at the 4-position.[7][15]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Causality: The Pd(0) species, which is the active catalyst, is generated in situ. It is highly sensitive to oxygen, and failure to exclude air will result in catalyst decomposition and reaction failure.[6]
-
-
Solvent and Base Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times. Add anhydrous DMF, followed by triethylamine via syringe.
-
Causality: DMF is an excellent polar aprotic solvent that helps dissolve the reagents. Triethylamine acts as both a base to deprotonate the terminal alkyne and as a scavenger for the HI generated during the reaction, preventing side reactions.[8]
-
-
Reactant Addition: Stir the mixture for 5 minutes at room temperature. Add the terminal alkyne dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting material. The reaction is typically complete within 1-3 hours.
-
Causality: Running the reaction at room temperature is crucial for selectivity. Higher temperatures could provide sufficient energy to initiate the slower oxidative addition at the C-Br positions, leading to a loss of regioselectivity.[6]
-
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-Dibromo-4-(alkynyl)pyridine.
The Catalytic Cycle in Action
Understanding the mechanism is key to troubleshooting and optimization. The Sonogashira coupling proceeds via two interconnected catalytic cycles.[13]
Caption: Generalized catalytic cycles for a Sonogashira cross-coupling reaction.
Conclusion
This compound offers a powerful and predictable platform for the synthesis of complex, multi-substituted pyridines. Its key advantage lies in the hierarchical reactivity of its halogen substituents, enabling highly regioselective functionalization at the C-4 position via palladium-catalyzed cross-coupling reactions under mild conditions.[7] This allows the C-2 and C-6 bromine atoms to be reserved for subsequent transformations, providing a strategic and efficient route to novel molecular architectures that is difficult to achieve with other dihalopyridines. For researchers in drug discovery and materials science, mastering the use of this versatile building block can significantly streamline synthetic pathways and broaden the scope of accessible chemical space.
References
- 1. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic investigations [ruhr-uni-bochum.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. 2,6-Difluoropyridine 99 1513-65-1 [sigmaaldrich.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Page loading... [guidechem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dibromo-4-iodopyridine
As researchers and drug development professionals, our work with highly specialized compounds like 2,6-Dibromo-4-iodopyridine demands not only precision in application but also an unwavering commitment to safety and environmental stewardship. The proper disposal of this halogenated pyridine is not merely a regulatory hurdle; it is a critical component of a responsible laboratory safety program. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure that this compound and its associated waste are managed with the necessary expertise and caution.
Hazard Identification & Immediate Safety Protocols
Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. This compound is a multi-hazard substance, and its disposal pathway is dictated by its chemical properties and toxicological profile.
According to its Globally Harmonized System (GHS) classification, this compound presents several hazards.[1] A related compound, 2,6-Dibromopyridine, is noted as being potentially fatal if swallowed and an irritant to the skin, eyes, and respiratory system, underscoring the need for stringent precautions.[2]
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2] |
Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical. Given the compound's irritant nature and potential for toxicity, the following PPE is non-negotiable.[2][3]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. This is to prevent contact from splashes or fine dust particles.[3]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[3][4]
-
Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required to protect the skin.[3]
-
Respiratory Protection: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][3] In the event of a ventilation failure or a large spill, a full-face respirator may be necessary.[3]
First-Aid in Case of Exposure
Immediate and correct first-aid is critical. The following table summarizes emergency responses.[2][3]
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation develops or persists, seek medical attention.[2][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][3] |
Waste Characterization and Segregation: The "Why"
This compound is a halogenated organic compound , containing bromine and iodine.[5] This classification is fundamentally important for waste disposal for two primary reasons:
-
Regulatory Compliance: Environmental regulations, such as those from the EPA, mandate that halogenated organic waste be treated as hazardous waste and segregated from other waste streams.[6][7]
-
Disposal Method & Cost: Halogenated waste requires specific disposal methods, typically high-temperature incineration with flue gas scrubbing to neutralize the acidic gases (like HBr and HI) produced during combustion.[3][8] This process is significantly more expensive than fuel blending used for non-halogenated solvents.[9] Mixing waste streams leads to the entire volume being treated by the more costly method.
Therefore, all waste contaminated with this compound must be collected in a dedicated "Halogenated Organic Waste" container. [9][10] This includes the pure compound, solutions, reaction mixtures, and contaminated materials like gloves, weigh boats, and silica gel.
Step-by-Step Disposal Protocol
This protocol ensures that waste is contained, stored, and disposed of in a manner that is safe, compliant, and self-validating.
Step 3.1: Containerization
The choice of container is the first line of defense against leaks and reactions.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other compatible plastic container.[6][11] Crucially, do not use metal containers. Halogenated compounds can slowly degrade to produce hydrohalic acids (HBr, HI), which will corrode metal, leading to container failure.[6]
-
Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list all other components in the waste container.[10] The label must be unambiguous to prevent accidental mixing.
-
Keep Closed: The container must be kept tightly sealed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills.
Step 3.2: Waste Accumulation
-
Solid Waste: Carefully transfer solid this compound, contaminated silica gel, or other solid materials into the designated halogenated waste container.[3][4]
-
Liquid Waste: Transfer solutions containing the compound into a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvents.[9]
-
Contaminated Labware: Disposable items (gloves, pipette tips, paper towels) that are contaminated must also be placed in the solid halogenated waste container.[12]
Step 3.3: Interim Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the lab. This area must be:
-
Secure and Ventilated: Located in a cool, dry, and well-ventilated space, away from direct sunlight and heat sources.[6]
-
Segregated: Stored away from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent dangerous reactions.[6][13]
-
Contained: Stored within a secondary containment bin to control any potential leaks.[6]
Step 3.4: Final Disposal
The ultimate disposal of this compound is not performed in the lab.
-
Professional Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]
-
Approved Method: The accepted disposal method is controlled incineration in a licensed chemical destruction plant equipped with flue gas scrubbing technology.[3][8] Never discharge this chemical or its waste into sewer systems or the general environment. [3]
Emergency Procedures for Spills
Accidents require a calm and methodical response.
-
Small Spills (manageable by trained personnel):
-
Ensure the area is well-ventilated and alert colleagues.[3]
-
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated halogenated hazardous waste container.[3][8]
-
Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[12]
-
-
Large Spills:
-
Evacuate the immediate area immediately.[3]
-
Alert your supervisor and contact your institution's emergency response or EHS department.
-
Prevent entry into the area until it is cleared by trained professionals.
-
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can confidently manage this compound waste, ensuring personal safety, regulatory compliance, and the protection of our shared environment.
References
- 1. This compound | C5H2Br2IN | CID 71464233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. uakron.edu [uakron.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ethz.ch [ethz.ch]
- 12. benchchem.com [benchchem.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
